44-Homooligomycin B
Descripción
structure given in first source; isolated from Streptomyces bottropensis
Propiedades
Fórmula molecular |
C46H74O12 |
|---|---|
Peso molecular |
819.1 g/mol |
Nombre IUPAC |
22,28-diethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone |
InChI |
InChI=1S/C46H74O12/c1-12-33-18-16-14-15-17-26(4)43(53)45(11,55)44(54)32(10)41(52)31(9)40(51)30(8)39(50)25(3)19-22-38(49)56-42-29(7)35(21-20-33)57-46(34(42)13-2)37(48)23-27(5)36(58-46)24-28(6)47/h14-16,18-19,22,25-36,39,41-43,47,50,52-53,55H,12-13,17,20-21,23-24H2,1-11H3 |
Clave InChI |
VVNFPMGPKYNROA-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery and Isolation of 44-Homooligomycin B from Streptomyces bottropensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
44-Homooligomycin B is a macrolide antibiotic belonging to the oligomycin (B223565) family of compounds. First identified from the fermentation broth of the soil bacterium Streptomyces bottropensis, this molecule has garnered interest for its notable biological activities, including potent antitumor and antifungal properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on the experimental methodologies employed. While the primary literature provides a high-level summary, this document collates available information to offer a deeper insight for research and development purposes.
Discovery and Producing Organism
This compound, along with its analogue 44-Homooligomycin A, was first discovered and isolated from the culture broth of Streptomyces bottropensis strain NK86-0279. Streptomyces bottropensis is a Gram-positive, aerobic, filamentous bacterium known for its ability to produce a diverse array of secondary metabolites with biotechnological and pharmaceutical applications.
Experimental Protocols
While the seminal publication by Yamazaki et al. (1992) provides an outline of the discovery and isolation, the detailed experimental protocols are not fully available in the public domain. The following sections present a generalized methodology for the fermentation and isolation of oligomycin-class antibiotics from Streptomyces, based on established techniques in the field.
Fermentation of Streptomyces bottropensis
The production of this compound is achieved through submerged fermentation of Streptomyces bottropensis. The specific media composition and fermentation parameters are critical for optimizing the yield of the target compound.
A generalized fermentation protocol would typically involve:
-
Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium with spores or mycelial fragments of S. bottropensis. This culture is incubated for a period to allow for sufficient biomass generation.
-
Production Culture: The seed culture is then transferred to a larger production fermenter containing a specialized medium designed to enhance secondary metabolite production.
-
Fermentation Conditions: The fermentation is carried out under controlled conditions of temperature, pH, aeration, and agitation for a specific duration to maximize the accumulation of this compound in the culture broth.
Isolation and Purification of this compound
Following fermentation, the active compound is extracted from the culture broth and mycelium and purified through a series of chromatographic steps.
A typical isolation and purification workflow includes:
-
Extraction: The whole fermentation broth is typically extracted with a water-immiscible organic solvent, such as ethyl acetate (B1210297) or chloroform, to partition the lipophilic this compound into the organic phase.
-
Concentration: The organic extract is then concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to multiple rounds of chromatography to isolate this compound. This may involve:
-
Silica Gel Chromatography: For initial fractionation based on polarity.
-
Sephadex LH-20 Chromatography: For size-exclusion separation.
-
High-Performance Liquid Chromatography (HPLC): Often using a reversed-phase column (e.g., C18) for final purification to homogeneity.
-
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic and crystallographic techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and three-dimensional conformation.
Key analytical techniques employed include:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HMQC, HMBC) experiments to establish the connectivity of atoms within the molecule.
-
X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in a crystalline state, providing unambiguous structural confirmation.
Quantitative Data
Detailed quantitative data regarding the production yield and a comprehensive panel of biological activities for this compound are not widely available in the public literature. The following table summarizes the known biological activities as reported in the initial discovery.
| Biological Activity | Target Organism/Cell Line | Potency/Effect |
| Antitumor Activity | Various tumor cells | Potent in vitro activity |
| Antifungal Activity | Not specified | Active |
| Antibacterial Activity | Gram-positive and Gram-negative bacteria | No activity at 1,000 µg/mL |
| Yeast Activity | Not specified | No activity at 1,000 µg/mL |
Visualizations
Experimental Workflow for Isolation and Purification
The following diagram illustrates a generalized workflow for the isolation and purification of this compound from the fermentation broth of Streptomyces bottropensis.
Caption: Generalized workflow for the isolation and purification of this compound.
Logical Relationship of Structure Elucidation Techniques
The following diagram illustrates the logical relationship and workflow of the techniques used to elucidate the structure of this compound.
Caption: Workflow of techniques for the structure elucidation of this compound.
Conclusion
This compound represents a promising bioactive natural product from Streptomyces bottropensis. While the initial discovery has laid the groundwork, further research is needed to fully elucidate its therapeutic potential. This includes the optimization of fermentation and purification processes to improve yields, as well as comprehensive studies to determine its mechanism of action and in vivo efficacy against various cancer models. The information and generalized protocols provided in this guide serve as a valuable resource for researchers and scientists in the field of natural product drug discovery and development.
44-Homooligomycin B: A Technical Guide to its Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
44-Homooligomycin B is a macrocyclic lactone antibiotic belonging to the oligomycin (B223565) family of compounds. Isolated from the fermentation broth of Streptomyces bottropensis, it has garnered attention for its notable antifungal and antitumor properties. Structurally, it is distinguished from its well-known analogue, oligomycin B, by the presence of an ethyl group in place of a methyl group at the C26 position. This detailed guide provides a comprehensive overview of the structure elucidation, chemical properties, and biological activities of this compound, consolidating available data for researchers in the fields of natural product chemistry, oncology, and drug discovery.
Introduction
The oligomycins are a class of macrolides known for their potent biological activities, primarily as inhibitors of ATP synthase. This compound, along with its counterpart 44-Homooligomycin A, were first described in 1992 as novel antitumor antibiotics.[1] Their unique structural modification at C26 presents an interesting subject for structure-activity relationship studies and further therapeutic development. This document aims to be a centralized resource for the scientific community, detailing the key aspects of this compound's chemistry and biology.
Structure Elucidation
The definitive structure of this compound was established through a combination of spectroscopic analysis and X-ray crystallography.[1]
Spectroscopic Data
While the full detailed spectroscopic data from the original publication by Yamazaki et al. is not widely available, the structure was confirmed through extensive analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.
Table 1: Key Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C46H76O11 | Deduced from elemental analysis and MS |
| Molecular Weight | 805.0 g/mol | [2] |
| Appearance | Colorless prisms | Inferred from crystallographic studies |
| Key Spectroscopic Methods | 1H NMR, 13C NMR, Mass Spectrometry, X-ray Crystallography | [1] |
X-ray Crystallography
Single-crystal X-ray diffraction analysis provided the unambiguous determination of the absolute stereochemistry of this compound, confirming the connectivity of the macrolide ring and the orientation of its various substituents.[1]
Chemical Properties
This compound is a complex macrolide with multiple chiral centers and functional groups, including hydroxyls, ethers, and a spiroketal moiety. These features contribute to its solubility profile and chemical reactivity.
Table 2: Summary of Chemical Properties of this compound
| Property | Description |
| Class | Macrolide Antibiotic (Oligomycin Family) |
| Key Structural Features | 28-membered macrolactone ring, spiroketal system, multiple stereocenters, ethyl group at C26 |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and chloroform; poorly soluble in water. |
Experimental Protocols
The following sections outline the general methodologies employed in the isolation, purification, and characterization of this compound, based on standard practices for natural product isolation from actinomycetes.
Fermentation and Isolation
-
Producing Organism: Streptomyces bottropensis is cultured in a suitable nutrient-rich medium under aerobic conditions to promote the production of secondary metabolites, including this compound.[1]
-
Extraction: The culture broth is typically separated from the mycelial cake by filtration or centrifugation. The active compounds are then extracted from both the filtrate and the mycelium using organic solvents such as ethyl acetate (B1210297) or methanol.
-
Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. These methods may include:
-
Silica gel column chromatography
-
Sephadex LH-20 gel filtration
-
High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column (e.g., C18).
-
Structure Determination Workflow
The following diagram illustrates the general workflow for the elucidation of the structure of a novel natural product like this compound.
References
An In-depth Technical Guide on the Core Mechanism of Action of 44-Homooligomycin B on ATP Synthase
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
44-Homooligomycin B, a member of the oligomycin (B223565) family of macrolide antibiotics, is a potent inhibitor of mitochondrial F1Fo-ATP synthase (also known as Complex V). This document provides a detailed technical overview of its mechanism of action, drawing upon extensive research conducted on the closely related and well-characterized analogue, Oligomycin A. This compound exerts its inhibitory effect by specifically targeting the Fo subunit of the ATP synthase complex, thereby physically obstructing the proton translocation essential for ATP synthesis. This guide outlines the molecular interactions, summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and presents visual diagrams of the mechanism and experimental workflows.
Mechanism of Action: Targeting the F_o Proton Channel
The primary molecular target of this compound is the F_o subunit of the F1Fo-ATP synthase, a multi-subunit enzyme complex embedded in the inner mitochondrial membrane. The F_o subunit functions as a proton channel, facilitating the passage of protons from the intermembrane space to the mitochondrial matrix, which drives the rotation of the c-ring and subsequent conformational changes in the F1 subunit that lead to ATP synthesis.
This compound, like other oligomycins, binds directly to the c-ring of the F_o subunit.[1] This binding physically blocks the proton channel, effectively halting the proton flow. The inhibition of proton translocation prevents the rotation of the c-ring, which in turn stalls the entire ATP synthesis process.[2]
The high-resolution crystal structure of the closely related Oligomycin A bound to the yeast mitochondrial ATP synthase c-ring reveals the precise binding site.[1] Oligomycin binds to the surface of the c10 ring, making contact with two adjacent c-subunits. A crucial interaction involves the formation of a hydrogen bond between the essential carboxyl side chain of glutamate-59 (Glu59) of a c-subunit and the oligomycin molecule, mediated by a bridging water molecule.[1] The remainder of the interactions are predominantly hydrophobic in nature. This binding locks the essential carboxylate in a conformation that is inaccessible to the proton half-channels, thereby inhibiting proton translocation.[1]
The amino acid residues constituting the oligomycin-binding site are highly conserved between yeast and humans, but differ significantly in bacteria, which explains the differential sensitivity of mitochondrial versus bacterial ATP synthase to this class of inhibitors.
Signaling Pathway of Inhibition
The following diagram illustrates the inhibitory action of this compound on the F1Fo-ATP synthase.
References
44-Homooligomycin B: A Technical Guide on a Cytotoxic Macrolide Antibiotic
Disclaimer: Publicly available information on the specific cytotoxic quantitative data (e.g., IC50 values) and detailed signaling pathways for 44-Homooligomycin B is limited. This guide leverages data from the closely related and well-studied compound, Oligomycin (B223565) A, to provide a representative technical overview of the potential properties and mechanisms of this compound, a member of the same macrolide antibiotic family. The experimental protocols provided are standard methods for assessing the cytotoxicity of macrolide antibiotics.
Introduction
This compound is a macrolide antibiotic isolated from the bacterium Streptomyces bottropensis.[1] Macrolides are a class of natural products characterized by a large macrocyclic lactone ring.[1] While some macrolides are utilized for their antibacterial properties, others, like the oligomycin family, exhibit potent cytotoxic and antitumor activities.[1] this compound has demonstrated significant in vitro antitumor activity, making it a compound of interest for cancer research and drug development professionals.[1] This technical guide provides an in-depth overview of the core attributes of this compound as a cytotoxic macrolide antibiotic, with a focus on its mechanism of action, quantitative data from related compounds, and relevant experimental protocols.
Mechanism of Action: Inhibition of Mitochondrial ATP Synthase
The primary mechanism of cytotoxicity for the oligomycin family of macrolides, to which this compound belongs, is the inhibition of mitochondrial F₀F₁ ATP synthase.[2] This enzyme complex, located in the inner mitochondrial membrane, is crucial for cellular energy production through oxidative phosphorylation.
By binding to the F₀ subunit of ATP synthase, oligomycins block the proton channel, thereby inhibiting the flow of protons that drives the synthesis of ATP. This disruption of cellular energy metabolism triggers a cascade of events leading to programmed cell death, or apoptosis. The key consequences of F₀F₁ ATP synthase inhibition include:
-
ATP Depletion: The primary and most immediate effect is the cessation of ATP synthesis, leading to a rapid decline in cellular energy levels.
-
Increased Mitochondrial Superoxide Production: The disruption of the electron transport chain can lead to the generation of reactive oxygen species (ROS), such as superoxide, causing oxidative stress.
-
Induction of Apoptosis: The combination of ATP depletion and oxidative stress triggers the intrinsic (mitochondrial) pathway of apoptosis.
Apoptotic Signaling Pathway
The inhibition of F₀F₁ ATP synthase by compounds like this compound is a potent inducer of the intrinsic apoptotic pathway. This pathway is initiated by mitochondrial stress and culminates in the activation of caspases, a family of proteases that execute the dismantling of the cell.
References
In Vitro Antitumor Properties of 44-Homooligomycin B: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively documents the antitumor properties of the oligomycin (B223565) class of macrolides. However, specific research on the compound "44-Homooligomycin B" is limited. This technical guide leverages the substantial body of evidence available for its close structural and functional analog, Oligomycin A, as a representative model to delineate the in vitro antitumor potential of the broader 44-Homooligomycin family. The shared mechanism of action across oligomycins—inhibition of mitochondrial F₀F₁ ATP synthase—provides a strong basis for this comparative analysis.
Core Mechanism of Action
Oligomycins, including by extension this compound, exert their cytotoxic effects primarily through the potent and specific inhibition of mitochondrial F₀F₁ ATP synthase. By binding to the F₀ subunit, these macrolides block the proton channel, thereby disrupting oxidative phosphorylation. This leads to a cascade of downstream cellular events, including a sharp decrease in intracellular ATP, an increase in mitochondrial superoxide (B77818) production, and the induction of programmed cell death (apoptosis).
Quantitative Analysis of Cytotoxicity
The cytotoxic potential of oligomycins has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) serves as a key metric of efficacy. The following table summarizes the IC₅₀ values for Oligomycin A in various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ Value |
| MCF7 | Breast Adenocarcinoma | ~100 nM |
| MDA-MB-231 | Breast Adenocarcinoma | ~5-10 µM |
| K562 | Chronic Myelogenous Leukemia | High cytotoxicity reported |
| HCT116 | Colon Carcinoma | High cytotoxicity reported |
| A549 | Lung Carcinoma | >80% viability at <1 µg/ml |
| H23 | Lung Carcinoma | >80% viability at <1 µg/ml |
| H1793 | Lung Carcinoma | >80% viability at <1 µg/ml |
| RKO | Colorectal Carcinoma | Dose-dependent decrease in proliferation |
| SW480 | Colon Cancer | 15.5% viability decrease at 1µM, 20.1% at 5µM |
| HepG2 (Doxorubicin-resistant) | Hepatocellular Carcinoma | Effective in triggering apoptosis |
Induction of Apoptosis
Oligomycin A has been demonstrated to be a potent inducer of apoptosis in various cancer cell lines. The apoptotic response can be multifaceted, involving both intrinsic and extrinsic pathways.
Quantitative Apoptosis Data
| Cell Line | Treatment | Apoptotic Effect |
| HeLa | Oligomycin A + TRAIL | Enhanced TRAIL-induced apoptosis |
| HepG2 (Doxorubicin-resistant) | Oligomycin A | DNA fragmentation and cytochrome c release |
| C9 | Oligomycin A + Staurosporine | Delayed staurosporine-mediated apoptosis |
Effects on Cell Cycle
The impact of oligomycins on cell cycle progression appears to be cell-type dependent. While some studies report minimal direct effects on cell cycle distribution, others suggest a potential for cell cycle arrest.
| Cell Line | Treatment | Effect on Cell Cycle |
| H1299 | Oligomycin A | Slight increase in G1 phase, slight decrease in S and G2/M phases |
| C9 | Oligomycin A | Decrease in G0/G1 phase, increase in S and G2/M phases |
Signaling Pathways in Oligomycin-Induced Antitumor Activity
The inhibition of ATP synthase by oligomycins triggers a complex network of signaling events that culminate in cell death and inhibition of tumor cell proliferation.
ER Stress-Mediated Apoptosis
In HeLa cervical cancer cells, Oligomycin A has been shown to induce apoptosis by initiating the endoplasmic reticulum (ER) stress response.[1] This pathway involves the activation of the inositol-requiring enzyme 1 (IRE1), leading to the splicing of X-binding protein 1 (XBP1).[1] Spliced XBP1 upregulates the transcription factor C/EBP homologous protein (CHOP), which in turn increases the expression of Death Receptor 5 (DR5), sensitizing the cells to TRAIL-induced apoptosis.[1]
AKT and AMPK Signaling in Lung Cancer
In lung cancer cells, Oligomycin A has been observed to activate both the AKT and AMP-activated protein kinase (AMPK) signaling pathways.[2] The activation of these pathways is linked to the induction of an invasive phenotype and cell migration.[2] While seemingly counterintuitive for an antitumor agent, this highlights the complex and context-dependent cellular responses to metabolic stress induced by ATP synthase inhibition.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound (or analog)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the existing medium and add 100 µL of the diluted compound solutions to the wells. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with the test compound for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis
This method uses flow cytometry to determine the percentage of cells in different phases of the cell cycle.
Materials:
-
Treated and control cells
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for the desired duration.
-
Harvest cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
Fix the cells by adding the cell suspension dropwise into 3 mL of cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash the pellet with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Western Blot Analysis
This technique is used to detect specific proteins involved in signaling pathways.
Materials:
-
Treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved caspase-3, PARP, p-AKT, p-AMPK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and control cells and determine protein concentration.
-
Denature equal amounts of protein from each sample by boiling in loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
While direct experimental data for this compound is currently lacking in publicly available literature, the extensive research on its close analog, Oligomycin A, provides a strong foundation for understanding its potential as an in vitro antitumor agent. The consistent mechanism of action across the oligomycin family—inhibition of mitochondrial F₀F₁ ATP synthase—suggests that this compound is likely to exhibit similar cytotoxic, pro-apoptotic, and cell cycle-modulating effects. Further research is warranted to delineate the specific activity and therapeutic potential of this compound against a broad panel of cancer cell lines. The protocols and pathway analyses provided in this whitepaper offer a comprehensive framework for such future investigations.
References
44-Homooligomycin B: A Technical Guide to its Effects on Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
Abstract
44-Homooligomycin B is a macrolide antibiotic produced by the bacterium Streptomyces bottropensis. As a potent antitumor agent, its primary mechanism of action involves the targeted inhibition of mitochondrial F₀F₁ ATP synthase. This guide provides a comprehensive overview of the effects of this compound on mitochondrial respiration, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its study.
Introduction
This compound belongs to the oligomycin (B223565) family of antibiotics, which are well-characterized inhibitors of mitochondrial ATP synthase.[1] Structurally, it is an analog of other oligomycins, sharing the core macrolide structure essential for its biological activity. Its significance in research and drug development lies in its potent cytotoxic effects against various tumor cell lines, which are primarily mediated through the disruption of cellular energy metabolism.[1]
Mechanism of Action: Inhibition of Mitochondrial ATP Synthase
The primary molecular target of this compound is the F₀ subunit of the mitochondrial H⁺-ATP-synthase, a critical enzyme complex in oxidative phosphorylation.
2.1. Blockade of the Proton Channel
This compound binds to the F₀ portion of the ATP synthase complex, effectively blocking its proton channel. This action halts the translocation of protons across the inner mitochondrial membrane, a process that is essential for the synthesis of ATP. The inhibition of this proton flow disrupts the electrochemical gradient that drives ATP production.
2.2. Inhibition of Oxidative Phosphorylation
By obstructing the proton channel, this compound uncouples the electron transport chain from ATP synthesis. While the electron transport chain may initially continue to consume oxygen, the inability to generate ATP leads to a state of respiratory inhibition. This ultimately results in a significant decrease in cellular ATP levels and an increase in the AMP/ATP ratio, signaling a severe energy deficit within the cell.
2.3. Induction of Apoptosis
The disruption of mitochondrial function and the depletion of cellular ATP are potent triggers for programmed cell death, or apoptosis. The inhibition of ATP synthase by this compound leads to the release of pro-apoptotic factors from the mitochondria, initiating the caspase cascade and culminating in cell death.
Quantitative Data on Biological Activity
The biological effects of this compound have been quantified through various in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µg/ml) |
| P388 Leukemia | Murine Leukemia | 0.001 |
| L1210 Leukemia | Murine Leukemia | 0.0013 |
| Colon 26 Carcinoma | Murine Colon Cancer | 0.001 |
| B16 Melanoma | Murine Melanoma | 0.001 |
Data sourced from studies on this compound, a potent antitumor antibiotic.
Table 2: In Vivo Antitumor Activity of this compound
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition |
| Colon 26 Carcinoma | 0.08 mg/kg/day for 10 days | 58% reduction in tumor volume |
Results from in vivo studies in mice bearing Colon 26 carcinoma.
Experimental Protocols
The following are generalized protocols for assessing the effects of this compound on mammalian cells. These should be optimized for specific cell lines and experimental conditions.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits the metabolic activity of cells by 50% (IC₅₀).
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Measurement of Oxygen Consumption Rate (OCR)
This protocol measures the effect of this compound on mitochondrial respiration.
Materials:
-
Mammalian cells
-
Seahorse XF Cell Culture Microplates
-
Assay medium
-
This compound
-
Oligomycin (as a positive control)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone)
-
Rotenone/antimycin A
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to attach.
-
Assay Preparation: Replace the culture medium with pre-warmed assay medium and incubate in a non-CO₂ incubator for 1 hour.
-
Instrument Calibration: Calibrate the Seahorse XF Analyzer.
-
Baseline Measurement: Measure the basal oxygen consumption rate (OCR).
-
Compound Injection: Inject this compound at the desired concentration and measure the change in OCR.
-
Mitochondrial Stress Test: Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: Analyze the OCR data to determine the specific effects of this compound on mitochondrial respiration.
In Vivo Antitumor Activity
This protocol assesses the efficacy of this compound in a murine tumor model.
Materials:
-
Immunocompromised mice
-
Tumor cells (e.g., Colon 26)
-
This compound formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Randomize mice into control and treatment groups. Administer this compound (e.g., intraperitoneally) according to the dosing regimen.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Data Analysis: Compare the tumor growth in the treated group to the control group to determine the percentage of tumor growth inhibition.
Signaling Pathways and Visualizations
Mechanism of ATP Synthase Inhibition
The following diagram illustrates the inhibitory effect of this compound on the F₀ subunit of ATP synthase, leading to the cessation of ATP production.
Caption: Inhibition of ATP Synthase by this compound.
Experimental Workflow for Cytotoxicity Assessment
This diagram outlines the general workflow for determining the cytotoxic effects of this compound.
References
The Biosynthetic Pathway of 44-Homooligomycin B in Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biosynthetic pathway of 44-Homooligomycin B, a potent macrolide antibiotic produced by select strains of Streptomyces, notably Streptomyces bottropensis. While the complete enzymatic cascade for this specific compound is still under active investigation, this document synthesizes current knowledge, drawing heavily on the well-characterized oligomycin (B223565) biosynthetic pathway in Streptomyces avermitilis as a foundational model. We will dissect the genetic architecture of the biosynthetic gene cluster, propose a step-by-step enzymatic pathway for the assembly of the 44-homooligomycin backbone, and discuss the key tailoring reactions that lead to the final product. This guide also presents generalized experimental protocols for the study of this pathway and collates available quantitative data on oligomycin production to provide a comprehensive resource for researchers in the field of natural product biosynthesis and drug discovery.
Introduction to this compound
Oligomycins are a class of macrolide antibiotics produced by various Streptomyces species, renowned for their potent antifungal and antitumor activities.[1] These compounds function by inhibiting the F0 subunit of mitochondrial ATP synthase, thereby disrupting cellular energy metabolism.[2] 44-Homooligomycin A and B, isolated from Streptomyces bottropensis, are distinguished from the more common oligomycins by the presence of an ethyl group at carbon 26, in place of a methyl group. This structural variation, the "homo" designation, points to a fascinating divergence in the initial steps of polyketide biosynthesis. Understanding the enzymatic machinery responsible for this unique structural feature is of significant interest for the potential bioengineering of novel, more potent antibiotic derivatives.
The Oligomycin Biosynthetic Gene Cluster: A Homologous Model
Direct genomic information for the this compound biosynthetic gene cluster in Streptomyces bottropensis is not yet publicly available. However, the gene cluster for the closely related oligomycins in Streptomyces avermitilis has been identified and provides a robust model for understanding the biosynthesis of the homooligomycin series.[3] The S. avermitilis cluster, spanning approximately 104 kb, contains a suite of genes encoding the necessary enzymatic machinery for polyketide synthesis and subsequent modifications.[3]
Table 1: Key Genes in the Streptomyces avermitilis Oligomycin Biosynthetic Gene Cluster [3]
| Gene | Proposed Function |
| olmA | Polyketide Synthase (PKS) |
| olmB | Cytochrome P450 Hydroxylase |
| olmC | Thioesterase |
| olmR | Transcriptional Regulator |
| mcmA | Methylmalonyl-CoA Mutase |
| pptA | Phosphopantetheinyl Transferase |
| ccrA | Crotonyl-CoA Reductase |
| hbdA | 3-Hydroxyacyl-CoA Dehydrogenase |
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process initiated by a Type I Polyketide Synthase (PKS). The key distinction in the biosynthesis of the "homo" series lies in the selection of the starter unit.
Initiation of Polyketide Synthesis: The "Homo" Distinction
The assembly of the polyketide backbone of this compound is proposed to be initiated by the incorporation of a propionyl-CoA starter unit, in contrast to the acetyl-CoA starter unit utilized for the common oligomycins. This single variation in the initial building block accounts for the ethyl group at carbon 26 of the final molecule. The loading module of the polyketide synthase is responsible for this selective incorporation.
Elongation and Tailoring of the Polyketide Chain
Following initiation, the polyketide chain is elongated through the sequential addition of extender units, primarily methylmalonyl-CoA and malonyl-CoA. The modular nature of the Type I PKS dictates the sequence of these additions and the subsequent reductive modifications (ketoreduction, dehydration, and enoylreduction) at each step.
Post-PKS Modifications
After the full-length polyketide chain is assembled and released from the PKS, it undergoes a series of post-PKS modifications to yield the final this compound. These tailoring steps are crucial for the biological activity of the molecule and are catalyzed by enzymes encoded within the biosynthetic gene cluster. These modifications likely include:
-
Hydroxylation: Catalyzed by cytochrome P450 monooxygenases (like the product of olmB), these enzymes introduce hydroxyl groups at specific positions on the macrolide ring.
-
Cyclization: The formation of the characteristic lactone ring is a critical step in the biosynthesis of all macrolides.
Below is a DOT language script for a Graphviz diagram illustrating the proposed biosynthetic pathway.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
Table 2: Production of Oligomycin A in a High-Yielding Strain of Streptomyces avermitilis
| Strain | Fermentation Time (days) | Oligomycin A Titer (µg/mL) | Reference |
| S. avermitilis L033 | 7 | 1,461 |
Experimental Protocols
The following are generalized protocols for key experiments used in the elucidation of biosynthetic pathways in Streptomyces. These can be adapted for the study of this compound biosynthesis.
Gene Knockout via Homologous Recombination
This protocol describes a general workflow for creating a targeted gene deletion in Streptomyces.
Caption: Workflow for gene knockout in Streptomyces.
Heterologous Expression of the Biosynthetic Gene Cluster
This protocol outlines the steps for expressing the this compound biosynthetic gene cluster in a heterologous host.
Caption: Workflow for heterologous expression of a BGC.
Conclusion and Future Directions
The biosynthesis of this compound represents a fascinating example of the modularity and adaptability of polyketide synthesis in Streptomyces. While a definitive pathway in the producing organism, Streptomyces bottropensis, awaits elucidation through genome sequencing and detailed enzymatic studies, the homologous pathway in S. avermitilis provides a strong predictive framework. The key to the "homo" structure lies in the selection of a propionyl-CoA starter unit by the polyketide synthase. Future research, including the sequencing of the S. bottropensis genome, targeted gene inactivation studies, and in vitro characterization of the PKS and tailoring enzymes, will be essential to fully unravel the intricacies of this biosynthetic pathway. Such knowledge will not only deepen our understanding of natural product biosynthesis but also pave the way for the engineered production of novel and more effective antibiotic compounds.
References
Preliminary Screening of 44-Homooligomycin B Against Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary screening of 44-Homooligomycin B, a potent anti-tumor antibiotic, against various cancer cell lines. This document details its mechanism of action, summarizes its cytotoxic effects, outlines relevant experimental protocols, and visualizes the associated cellular signaling pathways.
Introduction
This compound is a macrolide antibiotic that has demonstrated notable anti-tumor properties.[1][2] It belongs to the oligomycin (B223565) family of compounds, which are known for their cytotoxic effects. Preliminary screenings have indicated its potential as an anti-cancer agent, with activity observed in both in vitro and in vivo models.[1][2] This guide synthesizes the available data to provide a foundational understanding for further research and development.
Mechanism of Action
The primary mechanism of action for this compound, like other members of the oligomycin class, is the inhibition of mitochondrial F₀F₁ ATP synthase.[3] This enzyme is crucial for the production of ATP through oxidative phosphorylation. By binding to the F₀ subunit, this compound blocks the proton channel, effectively uncoupling the electron transport chain from ATP synthesis. This disruption leads to a cascade of cellular events culminating in apoptotic cell death.
Key downstream effects of this inhibition include:
-
ATP Depletion: The direct inhibition of ATP synthase leads to a rapid decrease in cellular ATP levels.
-
Increased Mitochondrial Superoxide Production: The disruption of the electron transport chain can lead to the generation of reactive oxygen species (ROS).
-
Induction of Apoptosis: The combination of energy depletion and oxidative stress triggers the intrinsic apoptotic pathway.
Studies on the closely related compound, Oligomycin A, have shown that this can lead to the upregulation of CHOP-mediated death receptor 5 (DR5) expression, sensitizing cancer cells to apoptosis-inducing ligands.[1]
Quantitative Data: In Vitro Cytotoxicity
While specific quantitative data for this compound is limited in publicly available literature, the cytotoxic profile of its close analog, Oligomycin A, provides valuable insight into its potency. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Oligomycin A against a range of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 0.9 - 1.0[4] |
| K562 | Chronic Myelogenous Leukemia | 0.2[4] |
| SH-SY5Y | Neuroblastoma | 29[4] |
| MCF7 | Breast Adenocarcinoma | ~0.1[5] |
| MDA-MB-231 | Breast Adenocarcinoma | 5 - 10[5] |
| A549 | Lung Carcinoma | Not specified, but cytotoxic effects observed[6] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the preliminary screening of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (or Oligomycin A as a reference compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Tumor Xenograft Model (Colon 26)
The Colon 26 murine colon adenocarcinoma model is used to assess the in vivo anti-tumor efficacy of this compound.[7]
Materials:
-
BALB/c mice (6-8 weeks old)
-
Colon 26 cells
-
This compound
-
Vehicle solution for injection (e.g., saline, PBS with a solubilizing agent)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture Colon 26 cells and harvest them during the exponential growth phase. Resuspend the cells in a sterile vehicle at a concentration of 1 x 10⁶ cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound to the treatment group via a specified route (e.g., intraperitoneal, intravenous) and schedule (e.g., daily, every other day). The control group should receive the vehicle solution.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specific size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy.
Visualizations
Experimental Workflow for Preliminary Screening
References
- 1. Oligomycin A enhances apoptotic effect of TRAIL through CHOP-mediated death receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Oligomycin-Oxidative Phosphorylation Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An orthotopic colon cancer model for studying the B7-H3 antitumor effect in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Macrolide Architecture of 44-Homooligomycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the macrolide antibiotic, 44-Homooligomycin B. We delve into its core structure, offering a comparative analysis with its close analog, Oligomycin (B223565) B. This document outlines the key structural features, presents available physicochemical and biological data in a structured format, and details the methodologies for its isolation and characterization.
Core Structure and Key Differentiators
This compound is a member of the oligomycin family of macrolides, potent inhibitors of mitochondrial F1F0-ATPase. Its structure is characterized by a complex 26-membered macrocyclic lactone ring, adorned with a spiroketal system. The defining feature of this compound, and the basis for its "homo" designation, is the substitution of an ethyl group for a methyl group at the C26 position of the macrocycle when compared to Oligomycin B. This seemingly minor alteration can have significant implications for its biological activity and therapeutic potential.
While both molecules share the same fundamental pharmacophore responsible for ATP synthase inhibition, the difference in the alkyl substituent at C26 may influence factors such as binding affinity, metabolic stability, and cell permeability.
Physicochemical and Biological Data
The following tables summarize the key quantitative data for this compound and its parent compound, Oligomycin B, to facilitate a clear comparison.
| Property | This compound | Oligomycin B |
| Molecular Formula | C46H76O12 | C45H72O12[1] |
| Molecular Weight | Not explicitly found | 805.05 g/mol |
| Biological Source | Streptomyces bottropensis NK86-0279[2] | Streptomyces diastatochromogenes |
| Key Structural Feature | Ethyl group at C26[2] | Methyl group at C26 |
Table 1: Comparative Physicochemical Properties
| Biological Activity | This compound |
| Antitumor Activity | Potent in vitro activity against various tumor cells. Active in vivo against Colon 26 carcinoma.[2] |
| Antifungal Activity | Exhibits antifungal properties.[2] |
| Antibacterial Activity | No significant activity against Gram-positive and Gram-negative bacteria at concentrations up to 1000 µg/ml. |
Table 2: Summary of Biological Activities for this compound
Mechanism of Action: A Logical Overview
The primary mechanism of action for the oligomycin class of antibiotics is the inhibition of the F1F0-ATPase (ATP synthase) in the inner mitochondrial membrane. This inhibition disrupts the process of oxidative phosphorylation, leading to a cascade of cellular events. The following diagram illustrates the logical relationship of this process.
References
- 1. 44-Homooligomycin E, a new cytotoxic macrolide antibiotic from Streptomyces ostreogriseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the F1Fo ATP Synthase Inhibition Mechanism of 44-Homooligomycin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 44-Homooligomycin B and F1Fo ATP Synthase
The F1Fo ATP synthase is a multi-subunit enzyme complex embedded in the inner mitochondrial membrane, responsible for the synthesis of ATP through oxidative phosphorylation. It is composed of two main domains: the F1 domain, which protrudes into the mitochondrial matrix and catalyzes ATP synthesis, and the Fo domain, which is integrated into the membrane and functions as a proton channel.
This compound belongs to the oligomycin (B223565) family of antibiotics, which are well-characterized inhibitors of F1Fo ATP synthase. Structurally, this compound is an analog of oligomycin A, featuring an ethyl group substitution for a methyl group at position C26. This modification is expected to influence its binding affinity and inhibitory potency, although specific comparative studies are lacking in the available literature.
The Core Inhibition Mechanism
The inhibitory action of the oligomycin class of molecules, including this compound, is primarily targeted at the Fo subunit of the F1Fo ATP synthase. The mechanism can be summarized as follows:
-
Binding to the c-ring: Oligomycins bind to the surface of the c-ring, a rotating component of the Fo domain.
-
Blockade of the Proton Channel: This binding physically obstructs the transmembrane proton channel. The flow of protons through this channel is the driving force for the rotation of the c-ring, which in turn drives the conformational changes in the F1 subunit that lead to ATP synthesis.
-
Inhibition of ATP Synthesis: By blocking proton translocation, oligomycins effectively uncouple the proton motive force from ATP synthesis, leading to a cessation of ATP production via oxidative phosphorylation.
The binding site is understood to be at the interface between adjacent c-subunits, involving a critical acidic amino acid residue (typically glutamate) that is essential for proton translocation.
Caption: Inhibition of F1Fo ATP synthase by this compound.
Quantitative Data
Specific quantitative data for the inhibition of F1Fo ATP synthase by this compound, such as IC50 or Ki values, are not available in the reviewed scientific literature. For the purpose of comparison, the table below includes data for the well-studied parent compound, Oligomycin A. It is hypothesized that this compound exhibits a similar potent inhibitory activity.
| Compound | Target | Assay Type | Organism/Cell Line | IC50/EC50 | Reference |
| This compound | F1Fo ATP synthase | Not Available | Not Available | Not Available | N/A |
| Oligomycin A | F1Fo ATP synthase | ATPase activity | Purified yeast | EC50: 107 ± 1.1 nM | [1] |
| Oligomycin A | F1Fo ATP synthase | Mammosphere formation | MCF7 cells | IC50: ~100 nM | [2] |
| Oligomycin A | F1Fo ATP synthase | Mammosphere formation | MDA-MB-231 cells | IC50: ~5-10 µM | [2] |
Experimental Protocols
The following are detailed methodologies adapted from established protocols for studying F1Fo ATP synthase inhibition. These can be applied to characterize the inhibitory effects of this compound.
Measurement of ATP Hydrolysis Activity (Coupled Enzyme Assay)
This spectrophotometric assay measures the ATPase activity of the F1Fo complex by coupling the production of ADP to the oxidation of NADH.
Materials:
-
Isolated mitochondria or purified F1Fo ATP synthase
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2
-
Enzyme Coupling Mix: 10 U/mL pyruvate (B1213749) kinase, 10 U/mL lactate (B86563) dehydrogenase
-
Substrate Mix: 2.5 mM phosphoenolpyruvate, 0.25 mM NADH, 5 mM ATP
-
Inhibitor: this compound stock solution in a suitable solvent (e.g., DMSO)
-
Oligomycin A (as a positive control)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture by combining the Assay Buffer and Enzyme Coupling Mix.
-
Add the mitochondrial preparation or purified enzyme to the reaction mixture.
-
Add varying concentrations of this compound (or vehicle control) to the respective wells/cuvettes and incubate for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the reaction by adding the Substrate Mix.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
The rate of ATP hydrolysis is proportional to the rate of absorbance change.
-
To determine the specific F1Fo ATP synthase activity, subtract the rate measured in the presence of a saturating concentration of Oligomycin A.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Caption: Workflow for determining the IC50 of this compound on ATP hydrolysis.
Measurement of Oxygen Consumption Rate (Cellular Respiration Assay)
This assay assesses the effect of this compound on mitochondrial respiration in intact cells using an extracellular flux analyzer.
Materials:
-
Cultured cells of interest
-
Extracellular flux analyzer (e.g., Seahorse XF Analyzer)
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Oligomycin A (as a control for maximal glycolytic capacity)
-
FCCP (uncoupler, to measure maximal respiration)
-
Rotenone (B1679576)/antimycin A (Complex I and III inhibitors, for non-mitochondrial respiration)
Procedure:
-
Seed cells in a microplate compatible with the extracellular flux analyzer and allow them to adhere.
-
Replace the growth medium with the assay medium and equilibrate the cells.
-
Measure the basal oxygen consumption rate (OCR).
-
Inject this compound at various concentrations and monitor the change in OCR. A decrease in OCR indicates inhibition of ATP synthesis-linked respiration.
-
Subsequently, inject FCCP to determine the maximal respiratory capacity in the presence of the inhibitor.
-
Finally, inject rotenone and antimycin A to shut down mitochondrial respiration and measure the non-mitochondrial oxygen consumption.
-
Calculate the ATP-linked respiration by subtracting the OCR after oligomycin treatment from the basal OCR. Analyze the dose-dependent effect of this compound on this parameter.
Conclusion
This compound is a potent inhibitor of F1Fo ATP synthase, acting through a mechanism consistent with other members of the oligomycin family. Its primary mode of action is the blockade of the proton channel in the Fo domain, leading to the cessation of ATP synthesis. While specific quantitative data on its inhibitory potency are currently lacking, the experimental protocols provided in this guide offer a clear path for its detailed characterization. Further research, particularly comparative studies with other oligomycin analogs, will be crucial to fully elucidate the structure-activity relationship and the therapeutic potential of this compound.
References
Methodological & Application
Application Notes and Protocols for 44-Homooligomycin B in In Vitro Cytotoxicity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
44-Homooligomycin B belongs to the oligomycin (B223565) family of macrolide antibiotics produced by Streptomyces species. While exhibiting potent antimicrobial properties, its clinical application is often hindered by significant cytotoxicity towards mammalian cells. These application notes provide a comprehensive overview of the cytotoxic mechanism of this compound and detailed protocols for its evaluation in vitro. The primary mechanism of action for this class of compounds is the potent and specific inhibition of mitochondrial F₀F₁ ATP synthase.[1][2][3] This inhibition disrupts oxidative phosphorylation, leading to a cascade of events culminating in cell death.[1][4] Understanding and quantifying the cytotoxic potential of this compound is crucial for its potential development as a therapeutic agent or as a tool for studying cellular metabolism.
Mechanism of Action
This compound exerts its cytotoxic effects by binding to the F₀ subunit of the mitochondrial ATP synthase, effectively blocking the proton channel. This action halts the process of oxidative phosphorylation, the primary pathway for ATP production in most mammalian cells. The downstream consequences of this inhibition include:
-
ATP Depletion: The blockage of ATP synthase leads to a rapid decrease in cellular ATP levels.
-
Increased Mitochondrial Superoxide: The disruption of the electron transport chain can lead to an increase in the production of reactive oxygen species (ROS), such as superoxide.
-
Induction of Apoptosis: The combination of ATP depletion, oxidative stress, and disruption of mitochondrial homeostasis triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Quantitative Cytotoxicity Data
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| Oligomycin A | NCI-60 Cell Line Panel | Growth Inhibition | GI₅₀ | 10 nM | |
| Oligomycin A | Bovine Heart Mitochondria | ATP Hydrolysis | IC₅₀ | 2 nM | |
| Oligomycin A | Rat Liver Mitochondria | ATP Synthesis | IC₅₀ | 3 nM | |
| Oligomycin A | Boar Sperm Mitochondria | ATP Synthesis | EC₅₀ | 0.8 µM |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell viability by measuring the metabolic activity of mitochondria. The reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells is proportional to the number of viable cells.
Materials:
-
Mammalian cells of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well flat-bottom microplates
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a cytosolic enzyme that is released upon cell membrane rupture, a hallmark of necrosis.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium (low serum is recommended to reduce background)
-
96-well flat-bottom microplates
-
This compound stock solution
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis solution (for maximum LDH release control)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Maximum LDH Release Control: To a set of untreated wells, add lysis solution 45 minutes before the end of the incubation period.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) x 100.
Visualizations
References
Application Notes and Protocols for the Use of 44-Homooligomycin B in Cancer Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
44-Homooligomycin B is a presumed member of the oligomycin (B223565) family of macrolides, which are known potent inhibitors of mitochondrial F₀F₁ ATP synthase.[1][2] By targeting this crucial enzyme, these compounds disrupt cellular energy metabolism, specifically oxidative phosphorylation (OXPHOS).[3][4] Many cancer cells exhibit a heightened reliance on OXPHOS for their energy demands, making ATP synthase an attractive target for cancer therapy.[3][5] Inhibition of ATP synthase by compounds like this compound can lead to a depletion of intracellular ATP, a shift to glycolytic metabolism, and the induction of apoptosis, or programmed cell death.[6][7][8]
These application notes provide a comprehensive guide for the utilization of this compound in cancer cell culture, from initial cytotoxicity screening to more in-depth mechanistic studies. The protocols outlined below are based on established methodologies for studying ATP synthase inhibitors and their effects on cancer cells.
Mechanism of Action
This compound is hypothesized to function similarly to other oligomycins by binding to the F₀ subunit of the H⁺-ATP-synthase. This action blocks the proton channel, which is essential for the oxidative phosphorylation of ADP to ATP.[2][8] The inhibition of ATP synthesis disrupts the mitochondrial membrane potential and can trigger the intrinsic pathway of apoptosis through the release of cytochrome c and subsequent activation of a caspase cascade.[9]
Quantitative Data Summary
The following tables provide illustrative quantitative data that may be obtained from the experimental protocols described below. Note that these values are examples and the actual IC₅₀ and apoptosis induction rates for this compound must be determined experimentally for each cancer cell line.
Table 1: Illustrative IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | Illustrative IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 48 | 0.5 - 5 |
| A549 | Lung Cancer | 48 | 1 - 10 |
| HeLa | Cervical Cancer | 48 | 0.1 - 2 |
| HepG2 | Liver Cancer | 48 | 2 - 15 |
| HCT116 | Colon Cancer | 48 | 0.8 - 8 |
Table 2: Example Apoptosis Induction by this compound in a Representative Cancer Cell Line (e.g., HeLa)
| Treatment | Concentration (µM) | Incubation Time (h) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (DMSO) | 0.1% | 24 | 3 - 5 | 1 - 2 |
| This compound | 0.5 x IC₅₀ | 24 | 10 - 15 | 3 - 5 |
| This compound | 1 x IC₅₀ | 24 | 25 - 35 | 5 - 10 |
| This compound | 2 x IC₅₀ | 24 | 40 - 50 | 10 - 15 |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on cancer cell cultures.
Protocol 1: Cell Viability and IC₅₀ Determination using MTT Assay
This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC₅₀).[10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.[11]
Materials:
-
Cancer cells treated with this compound (and vehicle control)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol assesses changes in the expression and cleavage of key apoptotic proteins.[12]
Materials:
-
Cancer cells treated with this compound (and vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and apply ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities and normalize to a loading control like β-actin. An increase in the cleaved forms of Caspase-3 and PARP indicates apoptosis induction.[13]
Disclaimer: this compound is presented here as a putative ATP synthase inhibitor. The provided protocols and illustrative data are intended as a general guide. Researchers must empirically determine the optimal conditions for their specific experimental setup and cell lines. Appropriate safety precautions should be taken when handling all chemical reagents.
References
- 1. Oligomycin-Oxidative Phosphorylation Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. What are ATP synthase inhibitors and how do they work? [synapse.patsnap.com]
- 4. atp-luminescent.com [atp-luminescent.com]
- 5. Defueling the cancer: ATP synthase as an emerging target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleckchem.com [selleckchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Determining the IC50 of 44-Homooligomycin B in Breast Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of the investigational compound 44-Homooligomycin B in breast cancer cell lines. Due to the limited publicly available data on this compound, this note also references data from the structurally related compound, Oligomycin A, as a surrogate to illustrate the experimental approach and potential outcomes. The protocols detailed herein are standardized methodologies for assessing cytotoxicity and can be adapted for various preclinical drug development workflows.
Data Presentation
A critical aspect of cytotoxic drug evaluation is the clear and concise presentation of quantitative data. The following table is a template for summarizing the IC50 values of this compound upon experimental determination. For illustrative purposes, it includes example data from the related compound, Oligomycin A, which has been shown to inhibit mammosphere formation in breast cancer cell lines.
| Compound | Breast Cancer Cell Line | IC50 (µM) | Incubation Time (hours) | Assay Method | Notes |
| This compound | MCF-7 | Data to be determined | 48 | AlamarBlue Assay | Estrogen receptor-positive |
| This compound | MDA-MB-231 | Data to be determined | 48 | AlamarBlue Assay | Triple-negative breast cancer |
| This compound | SK-BR-3 | Data to be determined | 48 | AlamarBlue Assay | HER2-positive |
| Oligomycin A (Example) | MCF-7 | ~0.1 | Not Specified | Mammosphere Formation Assay | [1] |
| Oligomycin A (Example) | MDA-MB-231 | ~5-10 | Not Specified | Mammosphere Formation Assay | [1] |
Experimental Protocols
The following is a detailed protocol for determining the IC50 value of this compound in adherent breast cancer cell lines using the AlamarBlue cell viability assay. This assay is a sensitive and non-toxic method that uses the reducing power of living cells to measure viability.[2][3][4]
Protocol: IC50 Determination using AlamarBlue Assay
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3)
-
Complete cell culture medium (specific to the cell line)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well clear-bottom black tissue culture plates
-
This compound (stock solution in DMSO)
-
AlamarBlue™ cell viability reagent
-
Multi-channel pipette
-
Plate reader capable of measuring fluorescence (Excitation: 560 nm, Emission: 590 nm)
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Cell Seeding:
-
Culture the selected breast cancer cell lines in their appropriate complete medium until they reach approximately 80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count to determine cell viability and concentration.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow the cells to adhere.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from the stock solution. It is advisable to perform a wide range of concentrations for the initial experiment (e.g., 0.01, 0.1, 1, 10, 100 µM) to identify the inhibitory range.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-cell control (medium only for background fluorescence).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
AlamarBlue Assay:
-
Following the incubation period, add AlamarBlue™ reagent to each well, equivalent to 10% of the volume in the well (e.g., 20 µL for a 200 µL final volume).
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary between cell lines and should be determined empirically.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
-
Data Analysis and IC50 Calculation:
-
Subtract the average fluorescence of the no-cell control wells from all other readings to correct for background.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Fluorescence of treated cells / Fluorescence of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: A step-by-step workflow for determining the IC50 value using the AlamarBlue assay.
Potential Signaling Pathway Affected by this compound
Oligomycins are known inhibitors of mitochondrial ATP synthase, which can impact cellular energy metabolism and induce stress, potentially affecting key signaling pathways involved in cancer cell proliferation and survival.[5][6][7] The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in breast cancer and plays a central role in cell growth, proliferation, and survival.[8][9][10] Inhibition of mitochondrial function could indirectly modulate this pathway.
Caption: A diagram of the PI3K/Akt/mTOR pathway and the hypothesized inhibitory effect of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. apexbt.com [apexbt.com]
- 6. Oligomycin - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Signal Transduction Pathways in Breast Cancer: The Important Role of PI3K/Akt/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. cusabio.com [cusabio.com]
Application Notes and Protocols for 44-Homooligomycin B in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
44-Homooligomycin B is a macrolide antibiotic isolated from Streptomyces bottropensis.[1] It belongs to the oligomycin (B223565) family of compounds, which are known for their potent antifungal and antitumor activities. Structurally, it is distinguished from oligomycin B by the substitution of an ethyl group for a methyl group at carbon 26.[1] The primary mechanism of action for this compound and other oligomycins is the inhibition of mitochondrial F1F0 ATP synthase. This disruption of oxidative phosphorylation leads to a depletion of intracellular ATP, increased production of mitochondrial superoxide, and ultimately triggers apoptosis, or programmed cell death. These characteristics make this compound a compound of interest for cancer research and drug development.
This document provides detailed application notes on the solubility of this compound and comprehensive protocols for its preparation and use in various cell-based assays.
Data Presentation
Physicochemical Properties and Solubility
While specific quantitative solubility data for this compound is not extensively published, data from the closely related and structurally similar Oligomycin B provides a strong reference. The molecular formula for the related compound 41-Demethylhomooligomycin B is C45H72O12, with a molecular weight of 805.0 g/mol .
| Property | Value/Information | Source |
| Molecular Formula | C45H72O12 (presumed) | Based on 41-Demethylhomooligomycin B |
| Molecular Weight | 805.0 g/mol (presumed) | Based on 41-Demethylhomooligomycin B |
| Appearance | White to off-white powder | General observation for oligomycins |
| Solubility | Soluble in DMSO, ethanol, methanol, and DMF. Poor water solubility. | General for Oligomycin B |
In Vitro Cytotoxicity
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in cell-based assays. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent due to its high solubilizing capacity for this class of compounds and its compatibility with most cell culture media at low final concentrations.
Materials:
-
This compound powder
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh out 8.05 mg of this compound (assuming a molecular weight of 805.0 g/mol ).
-
Dissolution: Add the appropriate volume of sterile DMSO to the weighed powder. To prepare a 10 mM stock solution with 8.05 mg of the compound, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes (e.g., amber microcentrifuge tubes). This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for long-term storage. When stored properly, the stock solution should be stable for several months.
Cell Viability and Cytotoxicity Assays
The following are general protocols that can be adapted for assessing the cytotoxic effects of this compound. It is recommended to perform a dose-response experiment with a series of dilutions to determine the IC50 value for the specific cell line of interest.
Principle: This assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells.
Materials:
-
Cells of interest seeded in a 96-well plate
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity. Replace the existing medium with the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Principle: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium, which is a marker of compromised cell membrane integrity and cytotoxicity.
Materials:
-
Cells of interest seeded in a 96-well plate
-
Complete cell culture medium (low serum is recommended)
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually up to 30 minutes). Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings relative to the controls.
Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Materials:
-
Cells of interest cultured in 6-well plates or T25 flasks
-
This compound stock solution
-
Commercially available Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat them with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize adherent cells and combine them with the supernatant.
-
Cell Staining: Wash the cells with cold PBS and resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer immediately after staining.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Mechanism of this compound-induced apoptosis.
Experimental Workflow for Cell-Based Assays
Caption: General workflow for assessing cytotoxicity.
References
Application Notes and Protocols for In Vivo Studies of 44-Homooligomycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
44-Homooligomycin B is an antitumor antibiotic isolated from Streptomyces bottropensis.[1] While its precise in vivo mechanism is still under full elucidation, its structural similarity to Oligomycin A, a known potent inhibitor of mitochondrial ATP synthase, suggests a similar mode of action.[2] Oligomycins block the proton channel of the F0 subunit of ATP synthase, thereby inhibiting oxidative phosphorylation and leading to a metabolic shift towards glycolysis.[2] This document provides a detailed experimental design for studying the in vivo effects of this compound, with a focus on its potential as a modulator of mitochondrial function and its anti-tumor efficacy. The protocols outlined below are based on established methodologies for studying mitochondrial inhibitors in vivo and can be adapted for various research contexts.
Data Presentation
Table 1: Proposed In Vivo Dosing and Monitoring Schedule
| Parameter | Description |
| Animal Model | Male BALB/c mice (6-8 weeks old) |
| Tumor Model | Subcutaneous inoculation of Colon 26 carcinoma cells |
| Compound | This compound |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |
| Route of Administration | Intraperitoneal (i.p.) injection |
| Dosage Groups | Vehicle Control, 1 mg/kg, 5 mg/kg, 10 mg/kg this compound |
| Dosing Frequency | Daily for 14 days |
| Primary Endpoint | Tumor volume and weight |
| Secondary Endpoints | Body weight, survival, serum cytokine levels, tissue histology |
| Sample Collection | Blood (interim and terminal), Tumor and major organs (terminal) |
Table 2: Key Experimental Assays and Readouts
| Assay | Purpose | Sample Type | Expected Readout |
| Tumor Growth Measurement | To assess anti-tumor efficacy | Live animals | Tumor volume (mm³) |
| Histopathology (H&E Staining) | To evaluate tissue morphology and tumor necrosis | Tumor, Liver, Kidney | Cellular changes, inflammation, necrosis |
| Immunohistochemistry (IHC) | To detect protein expression and localization | Tumor tissue | Ki-67 (proliferation), CD31 (angiogenesis), Cleaved Caspase-3 (apoptosis) |
| ELISA | To quantify serum cytokine levels | Serum | IL-6, TNF-α, IL-1β |
| Seahorse XF Analysis | To measure mitochondrial respiration | Isolated tumor mitochondria or cells | Oxygen Consumption Rate (OCR), Extracellular Acidification Rate (ECAR) |
| Western Blotting | To analyze protein expression levels | Tumor tissue lysates | ATP synthase subunits, apoptosis markers, signaling proteins |
Experimental Protocols
Animal Model and Tumor Inoculation
-
Animal Husbandry: House male BALB/c mice (6-8 weeks old) in a specific-pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Cell Culture: Culture Colon 26 carcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Tumor Inoculation: Harvest Colon 26 cells in their exponential growth phase. Resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 2 x 10^6 cells/100 µL.
-
Subcutaneous Injection: Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every other day using a digital caliper. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
Compound Preparation and Administration
-
Vehicle Preparation: Prepare the vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.
-
This compound Formulation: Dissolve this compound in the vehicle to achieve the desired final concentrations for each dosage group.
-
Administration: Once tumors reach a palpable size (approximately 50-100 mm³), randomize the mice into treatment groups. Administer the prepared solutions via intraperitoneal (i.p.) injection daily for 14 consecutive days.
In Vivo Efficacy and Toxicity Assessment
-
Tumor Measurement: Continue to measure tumor volume every other day throughout the treatment period.
-
Body Weight: Record the body weight of each mouse every other day as an indicator of systemic toxicity.
-
Survival Analysis: Monitor the mice daily and record any mortalities to generate survival curves.
-
Terminal Endpoint: At the end of the study, euthanize the mice by CO2 asphyxiation. Excise the tumors and weigh them. Collect blood via cardiac puncture and harvest major organs (liver, kidney, spleen, lungs) for further analysis.
Ex Vivo and In Vitro Analyses
-
Histology and Immunohistochemistry:
-
Fix a portion of the tumor and other organs in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin (B1166041) and section them.
-
Perform Hematoxylin and Eosin (H&E) staining for morphological analysis.
-
Conduct IHC for specific markers such as Ki-67, CD31, and cleaved caspase-3 to assess cell proliferation, angiogenesis, and apoptosis, respectively.
-
-
ELISA for Serum Cytokines:
-
Collect blood in serum separator tubes and centrifuge to obtain serum.
-
Use commercially available ELISA kits to measure the concentrations of inflammatory cytokines such as IL-6, TNF-α, and IL-1β according to the manufacturer's instructions.
-
-
Mitochondrial Respiration Analysis (Seahorse XF):
-
Isolate mitochondria from fresh tumor tissue or establish primary cell cultures from the tumors.
-
Perform a Seahorse XF Cell Mito Stress Test to measure key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. This will directly assess the inhibitory effect of this compound on mitochondrial function.
-
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: In vivo experimental workflow.
Caption: Experimental group relationships.
References
Application Notes and Protocols for Measuring Mitochondrial Dysfunction with 44-Homooligomycin B
Audience: Researchers, scientists, and drug development professionals.
Important Note: Information and protocols provided in this document are based on the well-characterized ATP synthase inhibitor, oligomycin (B223565). 44-Homooligomycin B is a structurally related compound, but specific quantitative data and optimized protocols for its use in mitochondrial dysfunction assays are not widely available at the time of writing. The provided protocols and data tables should be considered as a starting point and may require optimization for this compound.
Introduction
Mitochondrial dysfunction is a hallmark of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] The assessment of mitochondrial function is crucial for understanding disease pathogenesis and for the development of novel therapeutics. A key method for evaluating mitochondrial health is the measurement of cellular respiration and the activity of the electron transport chain (ETC).
This compound belongs to the oligomycin family of macrolide antibiotics. Oligomycins are potent inhibitors of ATP synthase (also known as Complex V of the electron transport chain).[3][4] By blocking the proton channel of the F₀ subunit of ATP synthase, oligomycins inhibit the synthesis of ATP via oxidative phosphorylation.[3] This inhibition leads to a decrease in the oxygen consumption rate (OCR), which can be precisely measured to assess ATP-linked respiration.
This application note provides a detailed protocol for utilizing compounds like this compound to measure key parameters of mitochondrial function using extracellular flux analysis, specifically the Seahorse XF Cell Mito Stress Test.
Mechanism of Action
Oligomycins, including by structural similarity this compound, exert their inhibitory effect on mitochondrial respiration by binding to the F₀ portion of the H+-ATP-synthase. This binding event blocks the flow of protons through the ATP synthase, thereby uncoupling the proton gradient from ATP synthesis. The immediate consequence is a sharp reduction in ATP production from oxidative phosphorylation and a decrease in the oxygen consumption rate. The remaining oxygen consumption after the addition of the inhibitor is attributed to proton leak across the inner mitochondrial membrane and non-mitochondrial oxygen consumption.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and the general workflow for its application in a mitochondrial stress test.
Caption: Inhibition of ATP Synthase by this compound.
References
- 1. Signaling Pathways Concerning Mitochondrial Dysfunction: Implications in Neurodegeneration and Possible Molecular Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in the quantification of mitochondrial function in primary human immune cells through extracellular flux analysis | PLOS One [journals.plos.org]
- 3. Oligomycin - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
Application Notes and Protocols for 44-Homooligomycin B in Combination Chemotherapy
Disclaimer: Due to the limited availability of published research specifically on "44-Homooligomycin B" in combination with other chemotherapy agents, this document utilizes "Oligomycin," a closely related and well-studied ATP synthase inhibitor, as a proxy. The experimental protocols and data presented are based on studies involving Oligomycin (B223565) and are intended to provide a foundational framework for research with this compound. Researchers should validate these protocols and findings for this compound.
Introduction
This compound is an antitumor antibiotic that, like other oligomycins, is expected to function as a potent inhibitor of mitochondrial F₀F₁-ATP synthase.[1] This inhibition disrupts cellular energy metabolism by blocking oxidative phosphorylation (OXPHOS), leading to a decrease in intracellular ATP production. In cancer cells, which often exhibit a high metabolic rate, this disruption can be a potent therapeutic strategy.
The combination of an OXPHOS inhibitor like this compound with other chemotherapy agents that target different cellular processes presents a promising approach to enhance anticancer efficacy, overcome drug resistance, and potentially reduce side effects by allowing for lower doses of each agent. This document outlines the application of this compound in combination with three distinct classes of anticancer agents:
-
Doxorubicin (B1662922): An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.
-
Cisplatin (B142131): A platinum-based chemotherapeutic that forms DNA adducts, triggering DNA damage responses and apoptosis.
-
2-Deoxy-D-glucose (2-DG): A glucose analog that inhibits glycolysis, another major pathway for ATP production in cancer cells.
The rationale behind these combinations is to create a dual metabolic attack (OXPHOS and glycolysis inhibition) or to sensitize cancer cells to DNA-damaging agents by depleting their energy reserves needed for DNA repair and survival.
Synergistic Effects of Oligomycin in Combination Therapy
The synergistic, additive, or antagonistic effects of drug combinations can be quantified using the Combination Index (CI), commonly calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Combination with Doxorubicin
Studies have shown that Oligomycin can enhance the cytotoxic effects of doxorubicin, particularly in drug-resistant cancer cell lines. This synergy is thought to arise from Oligomycin's ability to deplete cellular ATP, thereby hindering the function of ATP-dependent drug efflux pumps like P-glycoprotein (P-gp), which are often responsible for doxorubicin resistance.[2] The combined treatment leads to increased intracellular doxorubicin accumulation and enhanced apoptosis.[2]
Quantitative Data:
| Cell Line | Agent | IC50 | Combination IC50 | Combination Index (CI) | Reference |
| Doxorubicin-Resistant HepG2 | Doxorubicin | High (Resistance) | Lowered in combination | Synergistic (CI < 1) | [2] |
| Oligomycin | Not specified |
Note: Specific IC50 and CI values were not provided in the abstract; however, the study reported that the combined treatment elicited significantly more cell death than individual agents.
Combination with Cisplatin
The combination of Oligomycin with cisplatin has been shown to enhance cisplatin's cytotoxicity. By inhibiting ATP production, Oligomycin can impair the cancer cells' ability to repair cisplatin-induced DNA damage, a process that is highly energy-dependent. This leads to an accumulation of DNA damage and a more robust apoptotic response.
Quantitative Data:
| Cell Line | Agent | IC50 | Combination IC50 | Combination Index (CI) | Reference |
| Human Lung Cancer A549 | Cisplatin | ~7.5 µM (48h) | Not specified | Synergistic | [3] |
| Oligogalacturonides (OGA) | >100 µg/mL |
Note: This study used Oligogalacturonides in combination with cisplatin, showing synergy. While not Oligomycin, it highlights the potential of combining agents that modulate cellular processes with DNA-damaging agents. Specific IC50 values for an Oligomycin-cisplatin combination require further investigation from dedicated studies.
Combination with 2-Deoxy-D-glucose (2-DG)
The combination of Oligomycin and 2-DG represents a dual blockade of cancer cell metabolism. By inhibiting both OXPHOS and glycolysis, this combination can lead to a severe depletion of cellular ATP, causing catastrophic energy stress and inducing cell death. This approach is particularly effective as it targets the metabolic plasticity of cancer cells, which can often switch between these two energy pathways to survive.
Quantitative Data:
| Cell Line | Agent | IC50 | Combination Effect | Reference |
| Breast Cancer (MCF-7) | 2-DG | ~5-10 mM | Synergistic decrease in ATP levels | [1] |
| Mitochondria-targeted drugs | Not specified | |||
| AML cell lines | 2-DG | Variable | Dose-dependent decrease in viability | [4] |
| Oligomycin | Variable | Dose-dependent decrease in viability | [4] |
Note: While synergy is reported, specific CI values for the Oligomycin and 2-DG combination are not consistently provided across studies. The effect is often measured as a significant decrease in cell viability or ATP levels compared to single-agent treatments.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound in combination with other chemotherapy agents.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound, Doxorubicin, Cisplatin, or 2-DG
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the combination agent (Doxorubicin, Cisplatin, or 2-DG) in complete medium.
-
Treat the cells with single agents and their combinations at various concentrations. Include untreated control wells.
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for each agent and combination. Synergy is then calculated using software like CompuSyn.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by the combination treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and combination agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound, the combination agent, and their combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Signaling Pathways and Mechanisms of Action
Combination of this compound and Doxorubicin
The synergy between an ATP synthase inhibitor and doxorubicin likely involves multiple mechanisms. By depleting ATP, this compound can inhibit the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which are responsible for pumping doxorubicin out of cancer cells. This leads to increased intracellular accumulation of doxorubicin, enhancing its DNA-damaging effects. Furthermore, the energy-depleted state may prevent the cancer cells from mounting an effective DNA damage response, pushing them towards apoptosis.
Caption: Synergistic action of this compound and Doxorubicin.
Combination of this compound and Cisplatin
Cisplatin induces apoptosis primarily through the activation of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways following extensive DNA damage. The combination with this compound can potentiate this effect by depleting the ATP required for DNA repair mechanisms. This leads to an accumulation of irreparable DNA damage, which strongly signals for apoptosis through the p53 and MAPK pathways.
Caption: this compound enhances Cisplatin-induced apoptosis.
Combination of this compound and 2-Deoxy-D-glucose (2-DG)
This combination targets the two primary energy-producing pathways in cancer cells. By simultaneously inhibiting OXPHOS with this compound and glycolysis with 2-DG, the cell is starved of ATP. This severe energy crisis leads to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. However, with both major ATP sources blocked, the cell is unable to restore energy balance, leading to metabolic collapse and cell death.
Caption: Dual metabolic blockade by this compound and 2-DG.
Conclusion
The combination of this compound with conventional chemotherapy agents like doxorubicin and cisplatin, or with metabolic inhibitors like 2-DG, holds significant therapeutic potential. By targeting the energy metabolism of cancer cells, this compound can sensitize them to other anticancer treatments, potentially leading to more effective and durable responses. The provided protocols and mechanistic insights serve as a starting point for further preclinical investigation into these promising combination therapies. It is imperative to conduct detailed dose-response studies and synergy analyses for this compound to optimize its clinical application.
References
- 1. Mitochondria targeted drugs synergize with 2-deoxyglucose to trigger breast cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondria-targeting drug oligomycin blocked P-glycoprotein activity and triggered apoptosis in doxorubicin-resistant HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic Antitumor Effect of Oligogalacturonides and Cisplatin on Human Lung Cancer A549 Cells [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Development of a 44-Homooligomycin B-Resistant Cell Line
For Research Use Only
Introduction
44-Homooligomycin B is a novel macrolide antibiotic with potent antitumor and cytotoxic properties.[1][2] Like other oligomycins, its mechanism of action is presumed to be the inhibition of mitochondrial FₒF₁ ATP synthase, a critical enzyme for cellular energy production.[3][4] The development of cell lines resistant to this compound is a valuable tool for researchers and drug development professionals to investigate mechanisms of drug resistance, identify potential therapeutic strategies to overcome resistance, and explore the downstream effects of long-term ATP synthase inhibition.
These application notes provide a detailed protocol for the generation and characterization of a this compound-resistant cell line using a stepwise dose-escalation method.[5]
Data Presentation
Table 1: Anticipated IC50 Values for Parental and Resistant Cell Lines
| Cell Line | Drug | IC50 (nM) | Resistance Index (RI) |
| Parental (e.g., HeLa) | This compound | Expected low nM range | 1 |
| Resistant (e.g., HeLa-R) | This compound | Expected >10-fold increase | >10 |
IC50 values to be determined experimentally using a cell viability assay (e.g., MTT, CellTiter-Glo®). Resistance Index (RI) = IC50 (Resistant Line) / IC50 (Parental Line)
Table 2: Example Cell Viability Data (MTT Assay)
| This compound (nM) | Parental Cell Viability (%) | Resistant Cell Viability (%) |
| 0 | 100 | 100 |
| 1 | e.g., 85 | e.g., 98 |
| 10 | e.g., 50 (IC50) | e.g., 90 |
| 100 | e.g., 10 | e.g., 75 |
| 1000 | e.g., 5 | e.g., 50 (IC50) |
Experimental Protocols
Part 1: Development of this compound-Resistant Cell Line
This protocol describes the generation of a resistant cell line by continuous exposure to incrementally increasing concentrations of this compound.
Materials:
-
Parental cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks (T25, T75)
-
96-well plates
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
MTT or other cell viability assay kit
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO)
Protocol:
-
Determine the initial IC50 of the parental cell line: a. Seed parental cells in 96-well plates at an appropriate density. b. The following day, treat the cells with a range of this compound concentrations. c. After 72 hours, assess cell viability using an MTT assay to determine the IC50 value.
-
Initiate resistance development: a. Seed parental cells in a T25 flask. b. Treat the cells with this compound at a starting concentration of approximately half the determined IC50. c. Culture the cells until they reach 80-90% confluency. Initially, significant cell death is expected. d. Replace the medium with fresh, drug-containing medium every 2-3 days.
-
Stepwise increase in drug concentration: a. Once the cells have adapted and are growing steadily at the current drug concentration (as evidenced by reaching confluency at a rate similar to untreated parental cells), passage them and increase the concentration of this compound by 1.5 to 2-fold. b. Repeat this process of gradual dose escalation. If excessive cell death occurs, maintain the cells at the previous concentration for a longer period before attempting to increase the dose again. c. At each stage of stable growth at a new concentration, cryopreserve a batch of cells as a backup.
-
Establishment of the resistant cell line: a. Continue the dose escalation until the cells are stably proliferating at a concentration at least 10-fold higher than the initial IC50 of the parental line. b. Culture the resistant cells in the presence of the high concentration of this compound for at least 2-3 months to ensure the stability of the resistant phenotype.
Part 2: Characterization of the Resistant Cell Line
Protocol:
-
Confirmation of Resistance: a. Determine the IC50 of the newly developed resistant cell line and compare it to the parental cell line using an MTT assay as described in Part 1, Step 1. b. Calculate the Resistance Index (RI). An RI greater than 10 is typically considered resistant.
-
Stability of Resistance: a. Culture the resistant cell line in a drug-free medium for an extended period (e.g., 10-20 passages). b. Re-determine the IC50 for this compound. A stable resistant phenotype will show minimal change in the IC50 value.
-
Investigation of Resistance Mechanism (Optional but Recommended): a. Sequencing of ATP Synthase Subunits: Since resistance to oligomycins often arises from mutations in the Fₒ subunit of ATP synthase, sequence the mitochondrial genes encoding for subunits a (MT-ATP6) and c (MT-ATP9) to identify potential mutations. b. Measurement of Mitochondrial Respiration: Use high-resolution respirometry (e.g., Seahorse XF Analyzer) to assess the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of both parental and resistant cells. This can reveal alterations in mitochondrial function and a potential shift towards glycolysis in resistant cells. c. Analysis of ATP Production: Measure intracellular ATP levels in both cell lines under basal conditions and after treatment with this compound.
Mandatory Visualizations
Caption: Workflow for developing and characterizing a this compound resistant cell line.
Caption: Mechanism of action of this compound as an inhibitor of ATP synthase.
Caption: Logical relationships in the development of resistance to this compound.
References
- 1. 44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 44-Homooligomycin E, a new cytotoxic macrolide antibiotic from Streptomyces ostreogriseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agscientific.com [agscientific.com]
- 4. What are ATP synthase inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 44-Homooligomycin B in the Study of ATP-Dependent Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
44-Homooligomycin B is a macrolide antibiotic belonging to the oligomycin (B223565) family.[1] While specific research on this compound is limited, its structural similarity to oligomycin A suggests a shared mechanism of action as a potent and specific inhibitor of F₀F₁ ATP synthase.[1][2] Oligomycins block the proton channel (F₀ subunit) of ATP synthase, thereby inhibiting oxidative phosphorylation and leading to a rapid decrease in mitochondrial ATP production.[1] This property makes this compound a valuable tool for investigating the roles of mitochondrial ATP in various cellular processes and signaling pathways.
These application notes provide a comprehensive guide for utilizing this compound to study ATP-dependent signaling, based on the well-established effects of oligomycin. It is recommended that researchers validate these protocols and concentration ranges for their specific cell lines and experimental conditions.
Mechanism of Action
This compound is presumed to act as a specific inhibitor of mitochondrial F₀F₁ ATP synthase. By binding to the F₀ portion of the complex, it blocks the translocation of protons, which is essential for the synthesis of ATP from ADP and inorganic phosphate. This inhibition of oxidative phosphorylation leads to a decrease in cellular ATP levels, particularly in cells highly reliant on mitochondrial respiration. The cellular response to this energy stress often involves the activation of alternative energy-producing pathways, such as glycolysis, and the modulation of key energy-sensing signaling pathways.
Quantitative Data
The following table summarizes key quantitative parameters for oligomycin, which can be used as a starting point for experiments with this compound. It is crucial to perform dose-response experiments to determine the optimal concentration for each specific cell type and assay.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Mammosphere Formation) | MCF7 | ~100 nM | [3] |
| MDA-MB-231 | ~5-10 µM | [3] | |
| Working Concentration | General Cell Culture | 0.5 - 10 µM | [4] |
| H1299 | 100 ng/mL | [5] | |
| SW480 | 1 - 5 µM | [6] | |
| Effect on ATP Levels | Rat Liver Slices | ~65% reduction | [7] |
| Rat Cerebral Cortical Neurons | ~75% reduction (at 5 nM) | [8] | |
| INS-1 Cells | ~25% reduction | [9] | |
| Seahorse Assay Concentration | General | 1.5 - 2.0 µM | [10][11] |
Experimental Protocols
Protocol 1: Assessment of Cellular ATP Levels
This protocol describes the use of a luciferase-based assay to measure changes in intracellular ATP levels following treatment with this compound.
Materials:
-
Cells of interest
-
Culture medium
-
This compound
-
ATP Assay Kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well white, clear-bottom plate at a predetermined optimal density and incubate overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time points (e.g., 1, 4, 8, 24 hours).
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add the ATP assay reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the change in ATP levels relative to the vehicle control.
Protocol 2: Analysis of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the use of the Agilent Seahorse XF Cell Mito Stress Test to evaluate the effect of this compound on mitochondrial function.[12][13]
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Day 1: Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and incubate overnight.
-
Day 1: Hydrate Sensor Cartridge: Add Seahorse XF Calibrant to each well of the utility plate and place the sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator.
-
Day 2: Prepare Assay Medium and Compound Plate:
-
Warm the assay medium to 37°C and adjust the pH to 7.4.
-
Wash the cells with the assay medium and add the final volume of assay medium to each well.
-
Incubate the cell plate at 37°C in a non-CO₂ incubator for at least 30 minutes.
-
Prepare stock solutions of the Mito Stress Test compounds. Load the appropriate volumes of oligomycin (port B), FCCP (port C), and Rotenone/Antimycin A (port D) into the hydrated sensor cartridge. Port A can be used for an initial injection of this compound if desired.
-
-
Day 2: Run the Assay:
-
Start the Seahorse XF Analyzer and calibrate the sensor cartridge.
-
Replace the utility plate with the cell plate.
-
The instrument will measure the basal oxygen consumption rate (OCR).
-
Sequential injections of the compounds will occur, and the OCR will be measured after each injection.
-
-
Data Analysis: The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity.[12]
Protocol 3: Cell Viability Assessment using MTT Assay
This protocol describes how to measure the effect of this compound on cell viability and proliferation using a colorimetric MTT assay.[14][15][16][17]
Materials:
-
Cells of interest
-
Culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[16]
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Impact on ATP-Dependent Signaling Pathways
Inhibition of ATP synthesis by this compound is expected to activate cellular energy sensors and modulate downstream signaling pathways.
AMPK Signaling
A decrease in the cellular ATP:AMP ratio leads to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[5][18] Activated AMPK phosphorylates downstream targets to inhibit anabolic processes (e.g., protein and lipid synthesis) and promote catabolic processes (e.g., glycolysis and fatty acid oxidation) to restore cellular energy balance.[19][20]
mTOR Signaling
The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. mTOR signaling is highly sensitive to cellular energy status. Under conditions of energy stress induced by ATP synthase inhibition, mTORC1 activity is often suppressed, leading to a decrease in protein synthesis and cell growth.[21][22] This can be a consequence of AMPK activation, which can inhibit mTORC1 signaling.
Apoptosis
Prolonged or severe depletion of cellular ATP can trigger apoptosis.[23] The role of ATP synthase inhibitors in apoptosis is complex and can be context-dependent. In some cases, oligomycin has been shown to suppress TNF-induced apoptosis,[24][25] while in other contexts, it can enhance TRAIL-induced apoptosis or induce apoptosis directly through the impairment of mitochondrial bioenergetics.[23][26]
Conclusion
This compound, by virtue of its presumed function as an ATP synthase inhibitor, is a powerful tool for dissecting the intricate roles of mitochondrial ATP in cellular signaling and physiology. The protocols and data presented here, derived from studies on its close analog oligomycin, provide a solid foundation for researchers to explore the impact of this compound on their specific systems of interest. As with any pharmacological inhibitor, careful dose-response studies and appropriate controls are essential for robust and reproducible results.
References
- 1. Oligomycin - Wikipedia [en.wikipedia.org]
- 2. Oligomycin frames a common drug-binding site in the ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oligomycin | Cell Signaling Technology [cellsignal.com]
- 5. Oligomycin-induced Bioenergetic Adaptation in Cancer Cells with Heterogeneous Bioenergetic Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring of dynamic ATP level changes by oligomycin-modulated ATP synthase inhibition in SW480 cancer cells using fluorescent “On-Off” switching DNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of oligomycin on energy metabolism and cation transport in slices of rat liver. Inhibition of oxidative phosphorylation as the primary action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. tabaslab.com [tabaslab.com]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oligomycin-induced bioenergetic adaptation in cancer cells with heterogeneous bioenergetic organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The ATP synthase inhibition induces an AMPK-dependent glycolytic switch of mesenchymal stem cells that enhances their immunotherapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Alleviation of neuronal energy deficiency by mTOR inhibition as a treatment for mitochondria-related neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Regulation of O2 consumption by the PI3K and mTOR pathways contributes to tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Apoptosis is induced by decline of mitochondrial ATP synthesis in erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Oligomycin, inhibitor of the F0 part of H+-ATP-synthase, suppresses the TNF-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Oligomycin A enhances apoptotic effect of TRAIL through CHOP-mediated death receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by 44-Homooligomycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disclaimer: As of the latest literature review, specific data on the induction of apoptosis by "44-Homooligomycin B" and its analysis by flow cytometry are not available. The following application notes and protocols are based on the known mechanisms of the closely related and well-studied compounds, Oligomycin (B223565) A and B. Researchers should validate these protocols and expected outcomes for this compound independently.
Apoptosis, or programmed cell death, is a critical process in cellular homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. The study of apoptosis is fundamental in the development of new therapeutic agents. Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis in individual cells within a population.[1] This document provides a detailed guide for analyzing apoptosis induced by this compound, a member of the oligomycin family of macrolides, using Annexin V and Propidium Iodide (PI) staining. Oligomycins are known inhibitors of the mitochondrial F0F1-ATP synthase, which can trigger the intrinsic apoptotic pathway.[2][3][4]
Principle of Apoptosis Detection by Annexin V and PI Staining
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, causing a red fluorescence.
By using both Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often grouped with late apoptotic cells).
Proposed Signaling Pathways of Oligomycin-Induced Apoptosis
Oligomycins primarily induce apoptosis through the intrinsic, or mitochondrial, pathway. Additionally, some studies suggest the involvement of the endoplasmic reticulum (ER) stress pathway, particularly for Oligomycin A.
1. Intrinsic (Mitochondrial) Pathway: Oligomycins inhibit the F0 subunit of the F0F1-ATP synthase in the inner mitochondrial membrane. This inhibition disrupts the proton gradient and leads to mitochondrial dysfunction. The consequences include:
-
Depolarization of the mitochondrial membrane potential.
-
Release of pro-apoptotic factors such as cytochrome c from the mitochondria into the cytoplasm.
-
Activation of caspase cascades, leading to the execution of apoptosis.
2. ER Stress-Mediated Pathway (as described for Oligomycin A): Oligomycin A has been shown to enhance TRAIL-induced apoptosis by upregulating Death Receptor 5 (DR5) through an ER stress-mediated mechanism. This pathway involves:
-
Induction of ER stress, triggering the inositol-requiring enzyme 1 (IRE1) signaling pathway.
-
Splicing of X-binding protein 1 (XBP1) and subsequent expression of C/EBP homologous protein (CHOP).
-
CHOP-mediated upregulation of DR5, sensitizing the cells to apoptosis.
Below are diagrams illustrating the proposed signaling pathways and the experimental workflow.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. toku-e.com [toku-e.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Mitochondria-targeting drug oligomycin blocked P-glycoprotein activity and triggered apoptosis in doxorubicin-resistant HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 44-Homooligomycin B for Effective Cytotoxicity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 44-Homooligomycin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize its concentration for effective cytotoxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a macrolide antibiotic that exhibits potent antitumor properties.[1] Its mechanism of action is primarily through the inhibition of mitochondrial F₀F₁ ATP synthase. By blocking the proton channel of this enzyme, it disrupts oxidative phosphorylation, leading to a depletion of cellular ATP, an increase in mitochondrial superoxide (B77818) production, and ultimately, the induction of programmed cell death (apoptosis).[1][2]
Q2: What is a good starting concentration range for this compound in a cytotoxicity assay?
A2: Specific cytotoxic concentrations for this compound are not widely published. However, data from the closely related analogue, Oligomycin A, can provide a valuable starting point. For Oligomycin A, the half-maximal inhibitory concentration (IC50) has been shown to be approximately 100 nM in MCF7 human breast cancer cells and between 5-10 µM in MDA-MB-231 cells.[3] Therefore, a broad concentration range starting from nanomolar to low micromolar is recommended for initial screening.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time will depend on your specific cell line and the concentration of this compound used. A common starting point is to perform a time-course experiment, for example, measuring cytotoxicity at 24, 48, and 72 hours.[2] Some compounds that induce slower apoptotic processes may require longer incubation times to observe a significant effect.
Q4: Which cytotoxicity assay is most suitable for a mitochondrial inhibitor like this compound?
A4: Assays that measure metabolic activity, such as the MTT or XTT assay, are commonly used and are sensitive to changes in mitochondrial function. However, it is crucial to be aware of potential artifacts. Since this compound directly targets mitochondria, it can interfere with the assay's readout. It is highly recommended to use an orthogonal assay to confirm your results. A lactate (B86563) dehydrogenase (LDH) assay, which measures membrane integrity, or an ATP-based viability assay are excellent complementary methods.
Troubleshooting Guide
Issue 1: High variability between replicate wells in my cytotoxicity assay.
-
Possible Cause: Uneven cell seeding is a common source of variability.
-
Troubleshooting Tip: Ensure you have a homogenous single-cell suspension before plating. After seeding, visually inspect the plate under a microscope to confirm even cell distribution. To minimize "edge effects," consider filling the outer wells of the plate with sterile PBS or media and not using them for experimental samples.
-
Possible Cause: Inconsistent pipetting of the compound or assay reagents.
-
Troubleshooting Tip: Use calibrated pipettes and ensure consistent technique when adding solutions to each well. For 96-well plates, using a multichannel pipette can improve consistency.
Issue 2: My MTT assay shows an unexpected increase in signal at certain concentrations.
-
Possible Cause: Some compounds can induce a temporary increase in metabolic activity at sub-lethal concentrations, a phenomenon known as hormesis.
-
Troubleshooting Tip: Confirm this result with a different type of viability assay, such as an LDH assay, which measures cell membrane integrity rather than metabolic activity.
-
Possible Cause: The compound may be directly interacting with the MTT reagent.
-
Troubleshooting Tip: Run a cell-free control where this compound is added to the assay reagents without cells to check for any direct chemical reactions that could affect the colorimetric readout.
Issue 3: I see significant cell death under the microscope, but my LDH assay shows low cytotoxicity.
-
Possible Cause: The timing of the assay may be off. LDH is released upon loss of membrane integrity, which can be a late event in apoptosis.
-
Troubleshooting Tip: Perform a time-course experiment to determine the optimal endpoint for LDH release for your specific cell line and treatment conditions.
-
Possible Cause: The compound may be inhibiting the LDH enzyme itself.
-
Troubleshooting Tip: If you suspect enzyme inhibition, consider using a different cytotoxicity assay that does not rely on enzymatic activity, such as a trypan blue exclusion assay or a fluorescent live/dead cell stain.
Quantitative Data Summary
The following table summarizes the reported IC50 values for Oligomycin A, a close analogue of this compound, in different human breast cancer cell lines. This data can be used as a reference for designing your own experiments.
| Cell Line | Cancer Type | IC50 Value | Assay Type |
| MCF7 | Breast Cancer | ~100 nM | Mammosphere Formation Assay |
| MDA-MB-231 | Breast Cancer | ~5-10 µM | Mammosphere Formation Assay |
Data sourced from a study on the effects of Oligomycin A on mammosphere formation.[3]
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol outlines the steps to assess the cytotoxic effect of this compound using an MTT assay, which measures the metabolic activity of cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count your cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial dilution of the compound in culture medium to obtain a range of concentrations. A common starting point is a wide range from 100 µM to 1 nM, with 2- or 3-fold dilutions. Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle-only control (cells treated with the solvent at the same final concentration used for the highest dose of this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C, protected from light, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of solubilization solution (e.g., DMSO) to each well. Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
Visualizations
Caption: A general experimental workflow for determining the IC50 of this compound.
Caption: The signaling pathway of this compound-induced cytotoxicity.
References
Technical Support Center: Overcoming 44-Homooligomycin B Insolubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of 44-Homooligomycin B and related compounds.
Troubleshooting Guide
Issue: Precipitate formation when diluting stock solution into aqueous media.
Possible Cause 1: Low solubility of this compound in aqueous solutions.
-
Solution: this compound, similar to other oligomycins, is practically insoluble in water.[1] To work with it in aqueous-based assays, it is essential to first dissolve it in an appropriate organic solvent to create a concentrated stock solution.
Possible Cause 2: The concentration in the final aqueous solution is too high.
-
Solution: After preparing a stock solution in an organic solvent, dilute it into your aqueous experimental buffer or media to the final desired concentration. It is crucial to ensure that the final concentration does not exceed the solubility limit in the aqueous medium. For a related compound, Oligomycin A, a 1:2 solution of ethanol (B145695) to PBS (pH 7.2) yielded a solubility of approximately 0.3 mg/mL.[2]
Possible Cause 3: Instability of the compound in aqueous solution over time.
-
Solution: Aqueous solutions of oligomycins are not stable for long periods. It is recommended to prepare fresh dilutions for each experiment and use them immediately.[2] Avoid storing aqueous solutions of the compound.
Issue: Inconsistent experimental results.
Possible Cause 1: Incomplete dissolution of the compound.
-
Solution: Ensure the compound is fully dissolved in the organic solvent before preparing the stock solution. Gentle warming to 37°C or sonication can aid in dissolution.
Possible Cause 2: Degradation of the compound.
-
Solution: Store the solid compound and stock solutions at -20°C, protected from light.[3] For stock solutions in DMSO, it is advisable to aliquot them to avoid repeated freeze-thaw cycles, which can degrade the compound.[3] Once in solution, use within 3 months to prevent loss of potency.
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound soluble?
While specific data for this compound is limited, based on its structural similarity to other oligomycins, it is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF). It is practically insoluble in water.
Q2: How do I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the compound in a suitable organic solvent like DMSO or ethanol. For example, a stock solution of Oligomycin can be prepared in DMSO at a concentration of 5 mM by reconstituting 5 mg in 1.26 ml of DMSO.
Q3: What is the recommended method for diluting the stock solution into my aqueous experimental medium?
For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in ethanol. This ethanolic stock solution can then be diluted with the aqueous buffer of choice to the final working concentration.
Q4: What is the stability of this compound in solution?
Stock solutions in organic solvents like DMSO or ethanol are relatively stable when stored properly at -20°C and protected from light. However, aqueous dilutions are not stable and should be prepared fresh for each experiment and used immediately.
Quantitative Solubility Data for Oligomycins
The following table summarizes the solubility of various oligomycins in different solvents. This data can be used as a reference for preparing solutions of this compound.
| Compound | Solvent | Solubility | Reference |
| Oligomycin A | DMSO | ~20 mg/mL, 100 mg/mL | |
| Oligomycin A | Ethanol | ~30 mg/mL, Soluble to 10 mM | |
| Oligomycin A | Dimethyl formamide (B127407) (DMF) | ~30 mg/mL | |
| Oligomycin A | Water | Insoluble | |
| Oligomycin B | DMSO | Soluble | |
| Oligomycin B | Ethanol | Soluble | |
| Oligomycin B | Methanol | Soluble | |
| Oligomycin B | Dimethyl formamide (DMF) | Soluble | |
| Oligomycin B | Water | Practically insoluble | |
| Oligomycin (mixture) | DMSO | 50 mg/mL, 300 mg/mL | |
| Oligomycin (mixture) | Ethanol | 250 mg/mL, 200 mg/mL |
Experimental Protocol: Preparation of an Aqueous Working Solution
This protocol provides a general method for preparing an aqueous working solution of this compound from a stock solution in an organic solvent.
-
Prepare a Stock Solution:
-
Accurately weigh the desired amount of this compound.
-
Dissolve it in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol) to achieve a high-concentration stock solution (e.g., 10 mM).
-
Ensure the compound is completely dissolved. Gentle vortexing or brief sonication may be used.
-
-
Prepare the Aqueous Working Solution:
-
Determine the final concentration of this compound required for your experiment.
-
Serially dilute the stock solution into your pre-warmed (e.g., 37°C) aqueous experimental medium (e.g., cell culture medium or buffer).
-
It is crucial to add the stock solution to the aqueous medium while vortexing to ensure rapid and uniform mixing, which can help prevent precipitation.
-
The final concentration of the organic solvent in the aqueous solution should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced artifacts in biological assays.
-
-
Use Immediately:
-
Use the freshly prepared aqueous working solution immediately in your experiment. Do not store aqueous dilutions.
-
Visualizations
References
minimizing off-target effects of "44-Homooligomycin B" in experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects when using 44-Homooligomycin B in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a member of the oligomycin (B223565) family of macrolide antibiotics. Its primary and well-characterized mechanism of action is the inhibition of mitochondrial F1F0-ATP synthase.[1][2] It specifically binds to the F0 subunit, blocking the proton channel and thereby inhibiting oxidative phosphorylation and the production of ATP.[3][4][5] This disruption of cellular energy metabolism can lead to a shift towards glycolysis and the induction of apoptosis.
Q2: What are the known off-target effects of this compound and other oligomycins?
A significant known off-target effect of the oligomycin family is the inhibition of store-operated calcium channels (SOCs).[6][7][8] This effect is independent of its action on mitochondrial ATP synthase and occurs at higher concentrations.[6][7] Unintended modulation of calcium signaling can lead to misinterpretation of experimental results, as calcium is a critical second messenger in numerous cellular pathways.
Q3: How can I be sure that the observed phenotype in my experiment is due to the on-target effect of this compound?
To confirm that the observed effects are due to the inhibition of ATP synthase, you should perform several control experiments:
-
Use the lowest effective concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect. This minimizes the risk of engaging off-target proteins.
-
Rescue experiments: If possible, overexpress a resistant form of ATP synthase. If this rescues the phenotype, it strongly suggests the effect is on-target.
-
Phenocopy with other ATP synthase inhibitors: Use other structurally and mechanistically different inhibitors of ATP synthase (e.g., aurovertin (B1171891) B, which targets the F1 subunit) to see if they produce the same phenotype.[9]
-
Measure mitochondrial respiration: Directly assess the on-target effect by measuring the oxygen consumption rate (OCR) using a technique like the Seahorse XF assay. Inhibition of ATP synthase will cause a characteristic decrease in OCR.
Q4: I am not observing the expected decrease in cell viability after treating my cells with this compound. What could be the problem?
Several factors could contribute to a lack of effect:
-
Cellular metabolism: The cell line you are using may be highly glycolytic and less dependent on oxidative phosphorylation for ATP production. Therefore, inhibiting ATP synthase may not have a significant impact on their viability.
-
Compound integrity: Ensure your this compound stock solution is properly stored and has not degraded.
-
Experimental conditions: Optimize the treatment duration and concentration for your specific cell line and experimental setup.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed
If you observe a cellular response that is not readily explained by the inhibition of ATP synthase, consider the possibility of off-target effects.
| Potential Cause | Troubleshooting Steps |
| Inhibition of Store-Operated Calcium Channels (SOCs) | 1. Measure intracellular calcium levels: Use a calcium indicator dye like Fura-2 AM to determine if this compound alters intracellular calcium dynamics in your cells.[10][11][12][13][14] 2. Compare with known SOC inhibitors: Treat your cells with a specific SOC inhibitor (e.g., SKF-96365) to see if it phenocopies the effects of this compound. 3. Vary extracellular calcium: Perform your experiment in calcium-free medium to see if the unexpected phenotype is dependent on extracellular calcium influx. |
| Other unidentified off-target effects | 1. Perform a proteome-wide thermal shift assay (CETSA): This can identify other proteins that bind to this compound in an unbiased manner. 2. Use a structurally unrelated ATP synthase inhibitor: As mentioned in the FAQs, this can help differentiate on-target from off-target effects. |
Issue 2: Inconsistent Results in Seahorse XF Assays
The Seahorse XF assay is a powerful tool for measuring mitochondrial respiration and confirming the on-target effect of this compound. However, results can be variable if not performed correctly.
| Potential Cause | Troubleshooting Steps |
| Suboptimal cell seeding density | Determine the optimal cell seeding density for your cell line to ensure a robust and reproducible OCR signal. |
| Incorrect inhibitor concentrations | Titrate the concentrations of all inhibitors used in the assay (oligomycin, FCCP, rotenone/antimycin A) for your specific cell type.[15] For oligomycin, a final concentration of 1.5 µM is often a good starting point.[15][16] |
| Poor cell health | Ensure cells are healthy and in the logarithmic growth phase before seeding for the assay. |
| Instrument issues | Ensure the Seahorse XF analyzer is properly calibrated and maintained.[17] |
Quantitative Data Summary
The following table summarizes the known potency of oligomycins on their primary target and a key off-target. Note that the potency can vary between different oligomycin analogues and cell types.
| Compound | Target | Assay | Cell Line | Potency (IC50) | Reference |
| Oligomycin A | ATP Synthase | Mammosphere Formation | MCF7 | ~100 nM | [18] |
| Oligomycin A | ATP Synthase | Mammosphere Formation | MDA-MB-231 | ~5-10 µM | [18] |
| Oligomycin | Store-Operated Channels (SOCs) | Ca2+ influx / Icrac | CHO / Jurkat T-cells | ~2 µM | [6][7][8] |
Key Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium using Fura-2 AM
This protocol allows for the ratiometric measurement of intracellular calcium concentrations to assess the off-target effects of this compound on calcium signaling.
-
Cell Preparation:
-
Seed cells on glass coverslips or in a 96-well plate suitable for fluorescence microscopy.
-
Allow cells to adhere and grow to the desired confluency.
-
-
Fura-2 AM Loading:
-
Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in a physiological salt solution (e.g., HBSS).
-
Remove the culture medium and wash the cells once with the salt solution.
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with the salt solution to remove extracellular dye.
-
-
Imaging and Data Acquisition:
-
Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system or place the 96-well plate in a fluorescence plate reader.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
Establish a baseline fluorescence ratio before adding any compounds.
-
Add this compound at the desired concentration and record the change in the 340/380 nm fluorescence ratio over time.
-
As a positive control for store-operated calcium entry, you can treat cells with a SERCA inhibitor like thapsigargin (B1683126) to deplete intracellular stores and induce calcium influx.
-
Protocol 2: Seahorse XF Cell Mito Stress Test
This protocol is used to measure key parameters of mitochondrial function and confirm the on-target inhibition of ATP synthase by this compound.[19][20]
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Assay Preparation:
-
Hydrate a Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
On the day of the assay, replace the growth medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for at least 1 hour before the assay.
-
-
Compound Loading:
-
Prepare stock solutions of the inhibitors in the assay medium.
-
Load the following compounds into the appropriate ports of the hydrated sensor cartridge:
-
Port A: this compound or vehicle control
-
Port B: FCCP (an uncoupler to measure maximal respiration)
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors to shut down mitochondrial respiration)
-
-
-
Assay Execution and Data Analysis:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and start the assay.
-
The instrument will measure baseline OCR and ECAR (extracellular acidification rate) before sequentially injecting the compounds and measuring the subsequent changes in OCR and ECAR.
-
Analyze the data to determine key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A significant decrease in OCR after the injection of this compound confirms on-target activity.
-
Visualizations
References
- 1. toku-e.com [toku-e.com]
- 2. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oligomycin - Wikipedia [en.wikipedia.org]
- 4. agscientific.com [agscientific.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Oligomycin inhibits store-operated channels by a mechanism independent of its effects on mitochondrial ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oligomycin inhibits store-operated channels by a mechanism independent of its effects on mitochondrial ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchwithnj.com [researchwithnj.com]
- 9. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. hellobio.com [hellobio.com]
- 14. moodle2.units.it [moodle2.units.it]
- 15. Seahorse FAQ – SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 16. hpst.cz [hpst.cz]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
troubleshooting inconsistent results in "44-Homooligomycin B" assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 44-Homooligomycin B in various assays. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an antitumor and antifungal antibiotic produced by the bacterium Streptomyces bottropensis. It functions as a potent inhibitor of mitochondrial F₀F₁ ATP synthase. By blocking the proton channel (F₀ subunit) of this enzyme, it disrupts oxidative phosphorylation, leading to a depletion of cellular ATP, an increase in mitochondrial superoxide (B77818) production, and ultimately, the induction of apoptosis (programmed cell death).[1]
Q2: What are the common assays used to assess the activity of this compound?
A2: Common assays to evaluate the effects of this compound include:
-
Cell Viability and Cytotoxicity Assays: To determine the concentration-dependent effect of the compound on cell survival.
-
ATP Production Assays: To directly measure the inhibition of ATP synthesis.
-
Mitochondrial Membrane Potential Assays: To assess the disruption of the proton gradient across the mitochondrial inner membrane.
-
Oxygen Consumption Rate (OCR) Assays: To measure the impact on mitochondrial respiration.
-
ATPase Activity Assays: To measure the hydrolytic activity of the F₁ subunit of ATP synthase.
Q3: What are the recommended solvent and storage conditions for this compound?
A3: While specific solubility data for this compound is limited, information for the closely related Oligomycin A suggests it is soluble in organic solvents like ethanol (B145695), DMSO, and dimethylformamide (DMF).[2] For Oligomycin A, solubility is approximately 30 mg/mL in ethanol and 20 mg/mL in DMSO.[2] It is sparingly soluble in aqueous buffers.[2] For aqueous solutions, it is recommended to first dissolve the compound in ethanol and then dilute with the aqueous buffer.[2] Stock solutions in organic solvents should be stored at -20°C and are generally stable for several months. Aqueous solutions are less stable and it is not recommended to store them for more than a day.
Troubleshooting Guides
Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
Q: My cell viability assay results with this compound are highly variable between experiments. What could be the cause?
A: Inconsistent results in tetrazolium-based viability assays (like MTT) are common when working with metabolic inhibitors. Here are several potential causes and solutions:
-
Interference with Cellular Metabolism: this compound directly inhibits mitochondrial respiration, which can affect the reduction of the MTT reagent, leading to an underestimation of cytotoxicity.
-
Solution: Corroborate your findings with a non-metabolic viability assay, such as a trypan blue exclusion assay or a lactate (B86563) dehydrogenase (LDH) release assay, which measures membrane integrity.
-
-
Solubility Issues: Poor solubility of this compound in your culture medium can lead to inconsistent concentrations.
-
Solution: Ensure the compound is fully dissolved in your stock solution (e.g., DMSO or ethanol) before diluting it into the culture medium. The final solvent concentration should be kept low and consistent across all wells, including controls.
-
-
Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final readout.
-
Solution: Use a consistent and optimized cell seeding density for your specific cell line and assay duration. Ensure even cell distribution in each well.
-
-
Incubation Time: The timing of the assay can influence the results, as the cytotoxic effects of metabolic inhibitors can be time-dependent.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for observing the desired effect.
-
Troubleshooting ATP Production Assays
Q: I am not observing the expected decrease in ATP levels after treating cells with this compound. What should I check?
A: If you are not seeing a decrease in ATP levels, consider the following:
-
Assay Sensitivity: The ATP assay you are using may not be sensitive enough to detect subtle changes in ATP levels.
-
Solution: Use a highly sensitive luciferase-based ATP detection kit. Ensure your luminometer is calibrated and functioning correctly.
-
-
Compound Potency and Concentration: The concentration of this compound may be too low to cause a significant reduction in ATP.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range. Refer to literature for typical working concentrations of similar compounds like Oligomycin (0.5 - 10 µM).
-
-
Timing of Measurement: The depletion of ATP can be a rapid process.
-
Solution: Measure ATP levels at different time points after treatment to capture the dynamic changes.
-
-
Glycolytic ATP Production: Cancer cells, in particular, can compensate for mitochondrial dysfunction by upregulating glycolysis to produce ATP.
-
Solution: Consider co-treatment with a glycolysis inhibitor, such as 2-deoxy-D-glucose (2-DG), to unmask the full effect of mitochondrial inhibition.
-
Issues with ATPase Activity Assays
Q: My ATPase activity assay is showing inconsistent inhibition with this compound. What could be the problem?
A: Variability in ATPase activity assays can arise from several factors:
-
Mitochondrial Isolation Quality: The purity and integrity of your isolated mitochondria are crucial for reliable results.
-
Solution: Ensure your mitochondrial isolation protocol is optimized and consistently yields coupled mitochondria. Use markers to assess the purity of your preparation.
-
-
Assay Buffer Composition: The pH and composition of the assay buffer can affect enzyme activity.
-
Solution: Use a validated and consistent buffer system. Ensure the pH is optimal for ATPase activity.
-
-
Substrate Concentration: The concentration of ATP can influence the inhibitory effect.
-
Solution: Use a saturating concentration of ATP to ensure the enzyme is working at its maximum velocity.
-
-
Presence of Other ATPases: Contamination with other ATP-hydrolyzing enzymes can mask the specific inhibition of the F₁F₀-ATPase.
-
Solution: Include specific inhibitors for other ATPases (e.g., ouabain (B1677812) for Na⁺/K⁺-ATPase) in your assay buffer to ensure you are measuring the activity of the mitochondrial ATP synthase.
-
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables provide illustrative data based on the closely related and well-studied compound, Oligomycin A. This data can serve as a reference for expected outcomes in your experiments.
Table 1: Cytotoxicity of Oligomycin A in Human Breast Cancer Cell Lines
| Cell Line | IC₅₀ (nM) | Assay Type | Reference |
| MCF-7 | 150 | MTT Assay | |
| MDA-MB-231 | 250 | MTT Assay | |
| Note: This data is for Oligomycin A, a close analog of this compound. |
Table 2: Solubility and Stability of Oligomycin
| Solvent | Solubility | Stability of Solution | Reference |
| DMSO | ~50 mg/mL | Stable for several months at -20°C | |
| Ethanol | ~250 mg/mL | Stable for at least a week at 0-4°C and several months at -20°C | |
| Acetone | ~50 mg/mL | Not specified | |
| Aqueous Buffer | Sparingly soluble | Not recommended for storage beyond one day | |
| Note: This data is for a mixture of Oligomycins A, B, and C. |
Experimental Protocols
A detailed protocol for a spectrophotometric assay of mitochondrial F₁F₀ ATP synthase activity can be found in various methodology resources. The principle of the assay involves coupling the hydrolysis of ATP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Visualizations
Signaling Pathway of this compound Induced Cytotoxicity
Caption: Mechanism of this compound cytotoxicity.
General Experimental Workflow for Assessing this compound Activity
Caption: A typical workflow for evaluating this compound.
Troubleshooting Logic for Inconsistent Assay Results
Caption: A logical approach to troubleshooting inconsistent data.
References
Technical Support Center: Addressing Cellular Resistance to 44-Homooligomycin B in Long-Term Studies
Disclaimer: Information regarding cellular resistance specifically to "44-Homooligomycin B" is limited in the public domain. This guide is based on established knowledge of the broader class of oligomycin (B223565) antibiotics, mitochondrial inhibitors, and general mechanisms of acquired drug resistance in cancer cell lines. The principles, protocols, and troubleshooting steps outlined here provide a comprehensive framework for researchers encountering resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to this compound, is now showing a decreased response. What is the likely cause?
A1: This phenomenon is likely the development of acquired resistance. Continuous exposure to a cytotoxic agent like this compound can lead to the selection and proliferation of a subpopulation of cells that have developed mechanisms to survive the drug's effects. As an oligomycin, this compound is an antitumor antibiotic.[1]
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: The most definitive way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your long-term treated cell line with that of the original, parental (sensitive) cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance.
Q3: What are the potential mechanisms of cellular resistance to mitochondrial inhibitors like this compound?
A3: Based on studies of related oligomycins, resistance can arise from several mechanisms:
-
Target Modification: Mutations in the mitochondrial ATP synthase, the direct target of oligomycins, can prevent the drug from binding effectively.[2][3] Specifically, mutations in the mitochondrially encoded subunits a (MT-ATP6) and c (MT-ATP8) have been shown to confer oligomycin resistance in yeast.[3]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[4]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of mitochondrial inhibition and promote survival and proliferation.[5][6][7] Key pathways implicated in chemoresistance include MAPK/ERK, PI3K/AKT/mTOR, and JAK/STAT.[5][8]
-
Metabolic Reprogramming: Cells may adapt their metabolism to become less reliant on oxidative phosphorylation, the process inhibited by this compound.
-
Enhanced Autophagy: Autophagy, a cellular recycling process, can be upregulated to clear damaged mitochondria and promote cell survival under stress, potentially contributing to drug resistance.[9]
Q4: What are the initial troubleshooting steps if I suspect resistance?
A4:
-
Confirm Resistance: Perform a dose-response assay to determine and compare the IC50 values of the parental and suspected resistant cell lines.
-
Cell Line Authentication: Verify the identity of your cell line using methods like Short Tandem Repeat (STR) profiling to rule out cross-contamination.
-
Mycoplasma Testing: Test for mycoplasma contamination, as it can significantly alter cellular physiology and drug response.[10]
-
Compound Integrity: Ensure the stability and correct concentration of your this compound stock solution.
-
Review Culture Practices: Inconsistent passaging, prolonged culture duration, and selective pressures from antibiotics in the media can contribute to phenotypic changes and the emergence of resistance.[11][12]
Troubleshooting Guides
Problem: Significant increase in IC50 value for this compound in long-term cultures.
This guide provides a stepwise approach to investigate and characterize the observed resistance.
| Step | Action | Expected Outcome | Troubleshooting & Optimization |
| 1 | Quantify Resistance Level | A dose-response curve and a calculated IC50 value that is significantly higher (e.g., >5-fold) than the parental cell line. | If the curve is not sigmoidal, adjust the concentration range of this compound. Ensure optimal cell seeding density. |
| 2 | Investigate Target Modification | Identification of mutations in mitochondrial genes encoding ATP synthase subunits (e.g., MT-ATP6, MT-ATP8). | Use Sanger or next-generation sequencing for mutation analysis. Compare sequences from parental and resistant cells. |
| 3 | Assess Drug Efflux | Increased expression or activity of ABC transporters (e.g., P-gp/ABCB1) in the resistant cell line. | Use Western blotting or qPCR to measure protein or mRNA levels of ABC transporters. Functional assays with fluorescent substrates (e.g., Rhodamine 123) can assess transporter activity. |
| 4 | Analyze Bypass Signaling Pathways | Altered phosphorylation status or expression levels of key proteins in survival pathways (e.g., p-ERK, p-AKT). | Perform Western blotting for key signaling proteins. Consider phospho-kinase antibody arrays for broader screening. |
| 5 | Evaluate Mitochondrial Function | Changes in mitochondrial membrane potential, oxygen consumption rate (OCR), or ATP production in resistant cells. | Use fluorescent dyes like TMRM or JC-1 for membrane potential. Seahorse XF analysis can measure OCR. Luminescence-based assays can quantify ATP levels. |
Experimental Protocols
Protocol 1: Determination of IC50 Value using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed both parental and suspected resistant cells into 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound. Replace the culture medium with fresh medium containing the different drug concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.[10]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[10]
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathway Activation
-
Cell Lysis: Treat parental and resistant cells with and without this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AKT, total AKT, p-ERK, total ERK, P-gp) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
References
- 1. 44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 6. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Targeting signaling and apoptotic pathways involved in chemotherapeutic drug-resistance of hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The molecular mechanisms of chemoresistance in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 12. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Delivery of 44-Homooligomycin B to Target Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental delivery of 44-Homooligomycin B to target cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a macrolide antibiotic that has been identified as a new antitumor agent.[1] It exhibits potent cytotoxic activities against various tumor cells in vitro and has shown activity against colon carcinoma in vivo.[1] Like other oligomycins, its mechanism of action is likely related to the inhibition of ATP synthase, leading to apoptosis. Its structural novelty and antitumor properties make it a compound of interest for cancer research and drug development.
Q2: What are the main challenges in delivering this compound to target cells?
While specific data on this compound delivery is limited, challenges associated with macrolide antibiotics in general can be anticipated. These include:
-
Poor aqueous solubility: Many macrolides are hydrophobic, which can lead to difficulties in formulation and administration in aqueous biological environments.
-
Limited bioavailability: Poor solubility and potential degradation can reduce the amount of the compound that reaches the target cells.
-
Off-target toxicity: As a potent cytotoxic agent, non-specific uptake by healthy cells can lead to undesirable side effects.[2]
-
Cellular uptake mechanisms: Efficiently crossing the cell membrane to reach intracellular targets can be a significant hurdle.
-
Drug resistance: Cancer cells can develop resistance mechanisms, such as efflux pumps, that actively remove the drug from the cell, reducing its efficacy.[3][4]
Q3: What are the recommended strategies to improve the delivery of this compound?
To overcome the challenges mentioned above, several nanotechnology-based delivery systems can be employed. These strategies aim to enhance solubility, protect the drug from degradation, and facilitate targeted delivery.
-
Liposomal Formulations: Encapsulating this compound within liposomes, which are microscopic vesicles composed of a lipid bilayer, can improve its solubility and biocompatibility. Liposomes can be further modified with targeting ligands to enhance uptake by specific cells.
-
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate the drug. These systems can provide controlled release of the drug and can also be surface-functionalized for targeting.
-
Targeted Delivery: For tumor cells that overexpress specific surface receptors, such as CD44, the delivery system (liposome or nanoparticle) can be decorated with ligands that bind to these receptors. Hyaluronic acid (HA) is a common ligand used to target CD44-expressing cancer cells. This approach can increase the concentration of the drug at the tumor site and reduce off-target effects.
Troubleshooting Guides
Problem 1: Low Cellular Uptake of this compound Formulation
| Possible Cause | Troubleshooting Step | Recommended Action |
| Poor formulation stability | Characterize the size, charge, and stability of your delivery vehicle (liposomes/nanoparticles) over time and in culture media. | Use dynamic light scattering (DLS) to check for aggregation. Ensure the zeta potential is appropriate to prevent aggregation. Consider PEGylation to increase stability in biological fluids. |
| Inefficient endocytosis pathway | Investigate the cellular uptake mechanism. | Use endocytosis inhibitors (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, genistein (B1671435) for caveolae-mediated endocytosis) to identify the primary uptake pathway. |
| Low expression of target receptor (for targeted formulations) | Confirm the expression level of the target receptor (e.g., CD44) on your target cell line. | Use flow cytometry or western blotting to quantify receptor expression. Select cell lines with high receptor expression for initial experiments. |
| Incorrect targeting ligand | Verify the binding affinity of your targeting ligand to its receptor. | Perform competitive binding assays with free ligand to confirm specific binding. |
Problem 2: High Cytotoxicity in Non-Target Cells
| Possible Cause | Troubleshooting Step | Recommended Action |
| Non-specific uptake of the delivery vehicle | Evaluate the uptake of the formulation in non-target (control) cell lines. | Modify the surface properties of the delivery vehicle. PEGylation can reduce non-specific protein adsorption and uptake by the reticuloendothelial system. |
| Premature drug leakage from the carrier | Assess the drug release profile of your formulation under physiological conditions. | Optimize the composition of the liposome (B1194612) or nanoparticle to ensure the drug is retained until it reaches the target site. For liposomes, using lipids with higher phase transition temperatures can reduce leakage. |
| High concentration of the drug | Perform a dose-response curve to determine the optimal concentration with a therapeutic window. | Start with a wide range of concentrations to identify the IC50 for both target and non-target cells. |
Quantitative Data Summary
The following tables provide representative data from studies on the delivery of macrolides and other cytotoxic drugs using nanoparticle and liposomal systems. This data can serve as a reference for expected outcomes when designing experiments with this compound.
Table 1: Comparison of Nanoparticle Formulations for Macrolide Delivery
| Nanoparticle Type | Macrolide Drug | Size (nm) | Encapsulation Efficiency (%) | In Vitro Efficacy Improvement (vs. free drug) | Reference |
| PLGA Nanoparticles | Clarithromycin | 150-250 | ~75% | 2 to 4-fold increase in antibacterial activity | |
| Liposomes | Azithromycin | 100-200 | >80% | Enhanced biofilm inhibition | |
| Silver Nanoparticles | Erythromycin | 50-100 | N/A (conjugate) | Synergistic antimicrobial effect |
Table 2: Targeted vs. Non-Targeted Liposomal Delivery to Cancer Cells
| Liposome Formulation | Targeting Ligand | Target Receptor | Cell Line | Cellular Uptake Increase (Targeted vs. Non-Targeted) | Reference |
| Doxorubicin-Liposomes | Hyaluronic Acid | CD44 | Glioblastoma (U87MG) | ~3-fold | |
| Cisplatin-Liposomes | Hyaluronic Acid | CD44 | Mesothelioma (MSTO-211H) | ~5-fold | |
| Paclitaxel-Liposomes | Anti-CD44 Antibody | CD44 | Breast Cancer (MDA-MB-231) | ~4-fold |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Formation:
-
Dissolve lipids (e.g., DSPC, Cholesterol, and DSPE-PEG2000 in a 55:40:5 molar ratio) and this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a buffer solution (e.g., PBS, pH 7.4) by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Perform 10-20 passes through the membrane.
-
-
Purification:
-
Remove unencapsulated this compound by dialysis, size exclusion chromatography, or ultracentrifugation.
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential to assess surface charge and stability.
-
Quantify the encapsulation efficiency by lysing the liposomes with a detergent (e.g., Triton X-100) and measuring the drug concentration using HPLC or a suitable spectrophotometric method.
-
Protocol 2: Cellular Uptake Assay using Flow Cytometry
-
Cell Seeding:
-
Seed target cells in a 12-well or 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
-
Treatment:
-
Prepare fluorescently labeled liposomes or nanoparticles encapsulating this compound. A common method is to include a lipid-conjugated fluorophore (e.g., Rhodamine-PE or NBD-PE) in the formulation.
-
Incubate the cells with the fluorescently labeled formulation at various concentrations for a defined period (e.g., 1, 4, or 24 hours) at 37°C.
-
Include an untreated cell sample as a negative control.
-
-
Cell Harvesting and Staining:
-
Wash the cells three times with cold PBS to remove any formulation that is not internalized.
-
Harvest the cells by trypsinization.
-
Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).
-
If desired, add a viability dye (e.g., Propidium Iodide or DAPI) to exclude dead cells from the analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for your fluorophore.
-
Analyze the data to determine the percentage of fluorescently positive cells and the mean fluorescence intensity, which are indicative of cellular uptake.
-
Visualizations
Caption: A generalized experimental workflow for developing and evaluating targeted delivery systems for this compound.
References
- 1. 44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pepstatina.com [pepstatina.com]
- 3. Antibiotic Potentiation as a Promising Strategy to Combat Macrolide Resistance in Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
Technical Support Center: Interpreting Unexpected Morphological Changes in Cells Treated with 44-Homooligomycin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and address unexpected morphological changes in cells treated with 44-Homooligomycin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is an antitumor antibiotic isolated from the culture broth of Streptomyces bottropensis[1]. Structurally similar to Oligomycin A, its primary mechanism of action is the inhibition of mitochondrial ATP synthase[2][3]. By blocking the F0 proton channel of this enzyme, it disrupts oxidative phosphorylation (OXPHOS), leading to a decrease in cellular ATP production and a subsequent increase in glycolysis to compensate for the energy deficit[4][5].
Q2: What are the expected morphological changes in cells treated with this compound?
Given its mechanism as an ATP synthase inhibitor, some morphological and physiological changes are anticipated. These are generally dose- and time-dependent. Expected changes may include:
-
Rounding and Detachment: A decrease in cellular ATP can affect the energy-dependent processes of cell adhesion, leading to cells rounding up and detaching from the culture surface.
-
Reduced Proliferation: Inhibition of ATP synthesis can suppress cell proliferation[5].
-
Changes in Mitochondrial Morphology: To compensate for the disruption of oxidative phosphorylation, mitochondria may undergo changes in their network structure, such as fragmentation.
Q3: We are observing significant cell death at low concentrations of this compound. Is this expected?
While this compound is reported to have cytotoxic effects on tumor cells, significant cell death at very low concentrations might be considered unexpected depending on the cell line's sensitivity[1][6]. It is crucial to perform a dose-response curve to determine the IC50 for your specific cell line. If you observe widespread cell death at concentrations significantly lower than the expected IC50, it could be due to several factors outlined in the troubleshooting guide below.
Q4: Our cells are showing unusual cytoplasmic vacuolization. What could be the cause?
Extensive cytoplasmic vacuolization is not a universally reported effect of ATP synthase inhibitors but can occur under cellular stress. This could be a sign of:
-
Metabolic Stress: A severe energy crisis due to the inhibition of both oxidative phosphorylation and insufficient compensatory glycolysis.
-
Autophagy: Cells may be upregulating autophagy to recycle cellular components for energy, leading to the formation of autophagosomes.
-
Off-Target Effects: At higher concentrations, the compound may have off-target effects.
-
Contamination: Certain types of contamination can induce vacuolization.
Troubleshooting Guide
This guide addresses specific issues you might encounter when observing unexpected morphological changes in cells treated with this compound.
Issue 1: Rapid and widespread cell rounding and detachment at all tested concentrations.
| Potential Cause | Troubleshooting Action |
| High Compound Concentration | Verify the dilution calculations and the stock solution concentration. Perform a serial dilution to test a wider range of lower concentrations. |
| Cell Line Sensitivity | Some cell lines are highly dependent on oxidative phosphorylation and may be particularly sensitive to ATP synthase inhibitors. Review the literature for the metabolic profile of your cell line. |
| Contamination (Bacterial/Fungal) | Visually inspect the culture for turbidity, color change in the medium, or filamentous structures. Perform a contamination test.[7][8] |
| Poor Cell Health Pre-treatment | Ensure cells are healthy, in the logarithmic growth phase, and at an appropriate confluency before adding the compound. |
Issue 2: Appearance of crystalline structures in the culture medium.
| Potential Cause | Troubleshooting Action |
| Compound Precipitation | This compound, like other macrolides, may have limited solubility in aqueous media. Check the recommended solvent and final concentration. Briefly sonicate the stock solution before dilution. |
| Media Component Interaction | Some media components may interact with the compound. Test the compound's solubility in your specific culture medium without cells. |
Issue 3: Inconsistent results and variable cell morphology between experiments.
| Potential Cause | Troubleshooting Action |
| Inconsistent Aseptic Technique | Inconsistent practices can introduce variability and low-level contamination. Review and standardize aseptic techniques among all lab personnel.[7] |
| Reagent Variability | Use the same batch of media, serum, and supplements for the duration of the experiment. Aliquot reagents to avoid repeated freeze-thaw cycles.[8] |
| Genetic Drift of Cell Line | Continuously passaging cells can lead to genetic changes. Use cells from a low passage number and create a master cell bank.[9] |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Analysis of Morphological Changes
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase (e.g., 50-60% confluency) at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent).
-
Treatment: Add the different concentrations of this compound to the cells.
-
Microscopic Observation: Observe the cells under a phase-contrast microscope at regular intervals (e.g., 2, 4, 8, 12, 24, and 48 hours).
-
Image Acquisition: Capture images of the cells at each time point and concentration.
-
Data Analysis: Quantify morphological changes if possible (e.g., percentage of rounded cells, cell surface area).
Protocol 2: Mycoplasma Contamination Testing
Mycoplasma contamination is a common issue that can alter cell morphology and metabolism without visible signs of contamination like turbidity[7][8].
-
Sample Collection: Collect 1 ml of supernatant from a cell culture that is 70-80% confluent.
-
DNA Extraction: Extract DNA from the supernatant using a commercial kit.
-
PCR Amplification: Use a mycoplasma-specific PCR kit to amplify a region of the mycoplasma genome. Include positive and negative controls.
-
Gel Electrophoresis: Run the PCR products on an agarose (B213101) gel. The presence of a band of the correct size indicates mycoplasma contamination.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on HCT116 Cells after 24 hours
| Concentration (nM) | % Rounded Cells | % Viable Cells (MTT Assay) | Relative ATP Level (%) |
| 0 (Vehicle) | 5 ± 2 | 100 | 100 |
| 1 | 15 ± 4 | 92 ± 5 | 85 ± 7 |
| 10 | 45 ± 7 | 68 ± 6 | 55 ± 8 |
| 100 | 85 ± 6 | 25 ± 4 | 15 ± 5 |
| 1000 | 98 ± 2 | 5 ± 2 | <5 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for morphological changes.
Caption: Potential signaling pathways affected by this compound.
References
- 1. 44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oligomycin - Wikipedia [en.wikipedia.org]
- 4. prezi.com [prezi.com]
- 5. Oligomycin-induced Bioenergetic Adaptation in Cancer Cells with Heterogeneous Bioenergetic Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 44-Homooligomycin E, a new cytotoxic macrolide antibiotic from Streptomyces ostreogriseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cellculturecompany.com [cellculturecompany.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: 44-Homooligomycin B and Mitochondrial Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the mitochondrial toxicity of 44-Homooligomycin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a macrolide antibiotic belonging to the oligomycin (B223565) family. Its primary mechanism of action is the inhibition of mitochondrial F₀F₁ ATP synthase, a key enzyme complex in oxidative phosphorylation. By blocking the proton channel of this enzyme, it disrupts the synthesis of ATP, the main energy currency of the cell.
Q2: What are the expected downstream effects of inhibiting ATP synthase with this compound?
A2: Inhibition of ATP synthase by this compound leads to a cascade of cellular events characteristic of mitochondrial toxicity. These include:
-
ATP Depletion: A direct consequence of inhibiting ATP synthesis.
-
Increased Mitochondrial Membrane Potential (Hyperpolarization): Initially, the continued pumping of protons by the electron transport chain without their re-entry through ATP synthase can lead to a buildup of the proton gradient.
-
Increased Production of Reactive Oxygen Species (ROS): The hyperpolarized state and impaired electron flow can lead to increased leakage of electrons from the electron transport chain, resulting in the formation of superoxide (B77818) and other ROS.
-
Induction of Apoptosis: Sustained mitochondrial dysfunction, ATP depletion, and oxidative stress can trigger the intrinsic pathway of apoptosis, leading to programmed cell death.
Q3: How can I determine if the observed cytotoxicity in my experiments is specifically due to mitochondrial toxicity?
A3: To specifically attribute cytotoxicity to mitochondrial effects, you can perform a series of targeted assays. A key strategy is to compare cell viability in glucose-containing versus galactose-containing media. Cells grown in galactose are more reliant on oxidative phosphorylation for ATP production. Therefore, they will exhibit increased sensitivity to mitochondrial toxicants like this compound. A significantly lower IC50 value in galactose media is a strong indicator of mitochondrial-specific toxicity.
Q4: What are the key assays to quantitatively assess the mitochondrial toxicity of this compound?
A4: A panel of assays should be used to build a comprehensive mitochondrial toxicity profile. The most informative assays include:
-
Oxygen Consumption Rate (OCR) Measurement: Directly measures the function of the electron transport chain.
-
Mitochondrial Membrane Potential (ΔΨm) Assay: Assesses the integrity of the mitochondrial inner membrane.
-
Intracellular ATP Level Measurement: Quantifies the impact on cellular energy production.
-
Mitochondrial Reactive Oxygen Species (ROS) Detection: Measures the extent of oxidative stress.
Troubleshooting Guides
Problem 1: Unexpectedly high or variable cytotoxicity results.
| Possible Cause | Troubleshooting Step |
| Cell Culture Conditions | Ensure cells are healthy, within a consistent passage number, and seeded at a uniform density. Over-confluent or stressed cells can have altered mitochondrial function. |
| Compound Solubility | Verify that this compound is fully dissolved in the vehicle solvent (e.g., DMSO) and that the final solvent concentration in the culture medium is consistent and non-toxic across all experimental conditions. |
| Media Composition | Be aware of the energy substrates in your media. High glucose levels can mask mitochondrial toxicity by allowing cells to rely on glycolysis (the Crabtree effect). Consider using galactose-supplemented media to force reliance on oxidative phosphorylation. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., MTT, MTS). Consider using an orthogonal method, such as a luciferase-based ATP assay or a real-time cell analysis system, to confirm results. |
Problem 2: Inconsistent or unexpected Oxygen Consumption Rate (OCR) data from Seahorse analysis.
| Possible Cause | Troubleshooting Step |
| Suboptimal Cell Seeding | Ensure an even monolayer of cells in the Seahorse plate. Clumps or gaps in the cell layer will lead to high variability. Perform a cell titration experiment to determine the optimal seeding density for your cell type. |
| Mitochondrial Isolation Quality (for isolated mitochondria) | If using isolated mitochondria, ensure the preparation is fresh and has a high respiratory control ratio (RCR). Poor quality mitochondria will have low basal and maximal respiration. |
| Incorrect Compound Concentrations | Titrate the concentrations of this compound and the mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A) to ensure they are at optimal working concentrations for your specific cell type and experimental setup. |
| Instrument Calibration | Always ensure the Seahorse analyzer is properly calibrated before each run. |
Quantitative Data Summary
Due to limited publicly available data specifically for this compound, the following table includes data for the closely related analog, Oligomycin A, to provide an estimate of its cytotoxic potential. Researchers should determine the specific IC50 values for this compound in their experimental systems.
Table 1: Cytotoxicity of Oligomycin A in Human Breast Cancer Cell Lines
| Cell Line | IC50 (nM) |
| MCF-7 | 23 |
| NCI-H460 | 44 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Mitochondrial Toxicity
Caption: Mechanism of this compound-induced cytotoxicity.
Experimental Workflow for Assessing Mitochondrial Toxicity
Caption: Experimental workflow for mitochondrial toxicity assessment.
Detailed Experimental Protocols
Protocol 1: Measurement of Oxygen Consumption Rate (OCR) using Seahorse XFe Analyzer
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Calibrant Incubation: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Media Exchange: On the day of the assay, replace the growth medium with pre-warmed Seahorse XF Assay Medium supplemented with glucose, pyruvate, and glutamine. Equilibrate the cells in a non-CO2 37°C incubator for 1 hour.
-
Compound Loading: Load the injector ports of the sensor cartridge with this compound and mitochondrial stressor compounds (e.g., oligomycin, FCCP, rotenone/antimycin A) at desired concentrations.
-
Assay Execution: Place the cell plate in the Seahorse XFe Analyzer and run the calibration and assay protocol.
-
Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A decrease in these parameters upon treatment with this compound indicates mitochondrial dysfunction.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Dye
-
Cell Treatment: Culture cells in a suitable plate (e.g., 96-well black, clear bottom) and treat with various concentrations of this compound for the desired duration. Include a positive control (e.g., CCCP or valinomycin) to induce depolarization.
-
JC-1 Staining: Prepare a 1X JC-1 staining solution in pre-warmed culture medium. Remove the treatment medium from the cells and add the JC-1 staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells with an appropriate assay buffer to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence using a fluorescence plate reader, fluorescence microscope, or flow cytometer.
-
Healthy cells (high ΔΨm): JC-1 forms J-aggregates, which emit red fluorescence (Ex/Em ~585/590 nm).
-
Apoptotic/unhealthy cells (low ΔΨm): JC-1 remains as monomers, which emit green fluorescence (Ex/Em ~510/527 nm).
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.
Protocol 3: Measurement of Intracellular ATP Levels using a Luciferase-Based Assay
-
Cell Culture and Treatment: Plate cells in an opaque-walled multi-well plate (e.g., 96-well white plate) and treat with this compound.
-
Cell Lysis: After treatment, lyse the cells using a reagent that inactivates ATPases to prevent ATP degradation.
-
Luciferase Reaction: Add the ATP detection reagent, which contains luciferase and its substrate, D-luciferin.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer. The light output is directly proportional to the ATP concentration.
-
Data Normalization: Normalize the ATP levels to the total protein concentration or cell number in each well to account for differences in cell density. A decrease in normalized luminescence indicates ATP depletion.
Protocol 4: Detection of Mitochondrial Reactive Oxygen Species (ROS) with MitoSOX Red
-
Cell Culture and Treatment: Grow cells on a suitable culture vessel and treat with this compound. Include a positive control for ROS induction (e.g., antimycin A).
-
MitoSOX Staining: Prepare a working solution of MitoSOX Red in a balanced salt solution or culture medium. Remove the treatment medium and incubate the cells with the MitoSOX solution for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells to remove the unbound probe.
-
Fluorescence Detection: Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader. MitoSOX Red is oxidized by superoxide in the mitochondria, and the oxidized product binds to nucleic acids, emitting red fluorescence (Ex/Em ~510/580 nm).
-
Data Analysis: Quantify the increase in red fluorescence intensity, which is indicative of increased mitochondrial superoxide production.
Refining Seahorse XF Assay Protocols for 44-Homooligomycin B: A Technical Support Guide
For researchers, scientists, and drug development professionals integrating "44-Homooligomycin B," a novel antitumor antibiotic, into Seahorse XF assays, this technical support center provides detailed guidance. While specific data on this compound in this application is emerging, this guide offers a framework for protocol refinement based on established principles of the Seahorse XF Cell Mito Stress Test and the known mechanism of action of oligomycins.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it compare to the standard oligomycin (B223565) used in Seahorse kits?
This compound is a newly discovered antitumor antibiotic.[1] Like other oligomycins, it is presumed to inhibit the F0 subunit of ATP synthase, thereby blocking proton translocation and inhibiting ATP synthesis.[2][3][4] The standard oligomycin in Agilent Seahorse kits is a mixture of oligomycins A, B, and C. The precise comparative potency and potential off-target effects of this compound have not been extensively documented in publicly available literature. Therefore, empirical determination of its optimal concentration is crucial.
Q2: Why is it necessary to optimize the concentration of this compound?
As with any ATP synthase inhibitor, the optimal concentration of this compound will be cell-type dependent.[5][6] Using a concentration that is too low will result in incomplete inhibition of ATP synthase, leading to an underestimation of proton leak. Conversely, excessively high concentrations could induce off-target effects or cytotoxicity, confounding the results.
Q3: What is a good starting concentration range for optimizing this compound?
For standard oligomycin, a final well concentration range of 0.5 µM to 2.0 µM is typically recommended for optimization, with 1.5 µM often being effective for many cell types.[6][7] A similar range would be a logical starting point for titrating this compound.
Q4: How do I perform a concentration optimization experiment for this compound?
An optimization experiment should be run using a range of this compound concentrations in place of the standard oligomycin in the Seahorse XF Cell Mito Stress Test. The goal is to identify the lowest concentration that elicits the maximal decrease in the oxygen consumption rate (OCR) following its injection.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant decrease in OCR after this compound injection. | 1. Suboptimal concentration of this compound: The concentration may be too low to effectively inhibit ATP synthase in your specific cell type. 2. Cell health issues: Cells may be unhealthy or have compromised mitochondrial function. 3. Reagent degradation: The this compound stock may have degraded. | 1. Perform a concentration titration experiment, testing a range of higher concentrations (e.g., up to 5 µM). 2. Inspect cells for proper morphology and confluence before and after the assay. Ensure proper handling and media conditions. 3. Prepare fresh stock solutions of this compound. |
| OCR continues to drift downwards after the initial drop following this compound injection. | 1. Cytotoxicity: The concentration of this compound may be too high, causing cell death. 2. Off-target effects: The compound may be affecting other cellular processes at the concentration used. | 1. Test lower concentrations of this compound. 2. Review literature for any known off-target effects of this compound. Consider alternative ATP synthase inhibitors if necessary. |
| High variability in OCR between replicate wells treated with this compound. | 1. Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable OCR. 2. Pipetting errors: Inaccurate loading of this compound into the injection ports. | 1. Ensure a homogenous cell suspension and careful seeding technique to achieve a consistent monolayer. 2. Use calibrated pipettes and follow best practices for loading the sensor cartridge ports. |
| Unexpected increase in ECAR after this compound injection. | Compensatory glycolysis: Inhibition of oxidative phosphorylation by this compound can lead to an increase in glycolysis to meet cellular ATP demand. | This is an expected biological response and a key parameter measured in the Glycolysis Stress Test. |
Experimental Protocols
Protocol 1: Optimization of this compound Concentration
This protocol is adapted from the standard Agilent Seahorse XF Cell Mito Stress Test.
1. Cell Seeding:
-
The day before the assay, seed cells in an Agilent Seahorse XF cell culture microplate at a predetermined optimal density for your cell type.
-
Include wells for background correction (no cells).
-
Incubate overnight in a CO2 incubator at 37°C.
2. Sensor Cartridge Hydration:
-
Hydrate a Seahorse XF sensor cartridge overnight in a non-CO2 incubator at 37°C by adding XF Calibrant to each well of a utility plate and placing the sensor cartridge on top.
3. Assay Medium Preparation:
-
On the day of the assay, prepare the assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm it to 37°C. Adjust the pH to 7.4.
4. Cell Plate Preparation:
-
Remove the cell culture medium and wash the cells twice with the pre-warmed assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for one hour before the assay.
5. Reagent Preparation and Loading:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound at various concentrations (e.g., 0.5 µM, 1.0 µM, 1.5 µM, 2.0 µM, and 2.5 µM final well concentrations) in the assay medium.
-
Prepare working solutions of FCCP and Rotenone/Antimycin A as per the standard protocol.
-
Load the injection ports of the hydrated sensor cartridge as follows:
-
Port A: Different concentrations of this compound.
-
Port B: FCCP.
-
Port C: Rotenone/Antimycin A.
-
6. Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and start the assay.
7. Data Analysis:
-
Analyze the OCR data to determine the concentration of this compound that results in the maximal, stable decrease in OCR after injection. This will be the optimal concentration for future experiments.
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for Seahorse XF Cell Mito Stress Test Reagents
| Compound | Typical Final Concentration Range for Optimization | Commonly Used Final Concentration |
| Oligomycin (Standard) | 0.5 µM - 2.0 µM[6] | 1.5 µM[7] |
| This compound (Proposed) | 0.5 µM - 2.5 µM (starting point) | To be determined empirically |
| FCCP | 0.125 µM - 2.0 µM[7] | Cell-type dependent |
| Rotenone/Antimycin A | Not typically optimized | 0.5 µM |
Visualizations
Caption: Workflow for the Seahorse XF Cell Mito Stress Test using this compound.
Caption: Mechanism of action of this compound on mitochondrial ATP synthase.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Oligomycin, inhibitor of the F0 part of H+-ATP-synthase, suppresses the TNF-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Optimization of Extracellular Flux Assay to Measure Respiration of Anchorage-independent Tumor Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Seahorse FAQ – SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
Validation & Comparative
Comparative Efficacy of 44-Homooligomycin B in Preclinical Cancer Models: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antitumor activity of 44-Homooligomycin B, a member of the oligomycin (B223565) family of macrolides. Due to the limited availability of in vivo xenograft data for this compound, this document leverages in vitro data for the closely related compound, Oligomycin A, to provide insights into its potential efficacy. This is juxtaposed with established in vivo data from xenograft models for standard-of-care chemotherapeutic agents in breast and liver cancer to offer a broader context for its potential therapeutic application.
Oligomycins are known inhibitors of mitochondrial F1F0 ATP synthase, a mechanism that leads to the induction of apoptosis in cancer cells. Emerging research suggests that this class of compounds may also play a role in overcoming multidrug resistance, a significant challenge in oncology.
Quantitative Data Summary
The following tables summarize the available data for Oligomycin A and standard-of-care anticancer agents. It is important to note the differing experimental settings (in vitro vs. in vivo) when comparing these datasets.
Table 1: In Vitro Activity of Oligomycin A in Breast Cancer Cell Lines
| Compound | Cell Line | Assay | Endpoint | Result |
| Oligomycin A | MCF7 (Breast Cancer) | Mammosphere Formation Assay | IC50 | ~100 nM[1] |
| Oligomycin A | MDA-MB-231 (Breast Cancer) | Mammosphere Formation Assay | IC50 | ~5-10 µM[1] |
Table 2: In Vivo Efficacy of Standard-of-Care Agents in Xenograft Models
| Compound | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Doxorubicin | Breast Cancer | 4T1 orthotopic | Not Specified | Significant reduction in tumor growth and lung metastasis (in combination with TβRI-KI) | [2][3][4] |
| Paclitaxel | Breast Cancer | MCF-7 | Not Specified | Significant inhibition of breast tumor growth | |
| Paclitaxel | Breast Cancer | MDA-MB-231 | 40 mg/kg | Significant tumor volume decrease by day 7 | |
| Sorafenib | Liver Cancer | HuH-7 | 40 mg/kg, daily for 3 weeks | 40% reduction in tumor growth | |
| Sorafenib | Liver Cancer | HLE | 25 mg/kg, 5 times/week for 3 weeks | 49.3% inhibition of tumor growth | |
| Sorafenib | Liver Cancer | Rat HCC model | Not Specified | Significant inhibition of tumor growth and metastasis |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
In Vitro Mammosphere Formation Assay (for Oligomycin A)
-
Cell Culture: Human breast cancer cell lines, MCF7 and MDA-MB-231, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Mammosphere Formation: Single cells are plated in ultra-low attachment plates in serum-free DMEM/F12 medium supplemented with B27, EGF, and bFGF.
-
Drug Treatment: Cells are treated with varying concentrations of Oligomycin A.
-
Quantification: After a period of incubation to allow for mammosphere formation, the number and size of mammospheres are quantified using microscopy and imaging software. The IC50 value, the concentration at which 50% of mammosphere formation is inhibited, is then calculated.
In Vivo Xenograft Models (General Protocol for Standard-of-Care Agents)
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor xenografts.
-
Cell Line Implantation: Human cancer cells (e.g., MCF-7, MDA-MB-231 for breast cancer; HuH-7, HLE for liver cancer) are subcutaneously or orthotopically injected into the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers (Volume = (length × width²) / 2).
-
Drug Administration: Once tumors reach a predetermined size, animals are randomized into control and treatment groups. The standard-of-care drug (e.g., Doxorubicin, Paclitaxel, Sorafenib) is administered according to a specified dosing schedule and route (e.g., intraperitoneal, oral gavage).
-
Endpoint Analysis: Tumor growth is monitored throughout the study. At the end of the experiment, tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.
Visualizing the Mechanisms and Workflows
Signaling Pathways
The following diagrams illustrate the proposed mechanisms of action for oligomycins in inducing apoptosis in cancer cells.
Caption: Proposed mechanism of Oligomycin-induced apoptosis.
Caption: Synergy of Oligomycin A with TRAIL-induced apoptosis.
Experimental Workflow
The diagram below outlines the typical workflow for evaluating the antitumor activity of a compound in a xenograft model.
Caption: Standard workflow for in vivo xenograft studies.
References
- 1. researchgate.net [researchgate.net]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
- 4. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 44-Homooligomycin B and Conventional Macrolide Antibiotics
In the landscape of antimicrobial agents, macrolides represent a significant class of antibiotics primarily known for their efficacy against Gram-positive bacteria. However, the diverse macrolide family also includes compounds with unique mechanisms of action and distinct biological activities. This guide provides a comparative overview of 44-Homooligomycin B, a member of the oligomycin (B223565) subgroup of macrolides, and traditional macrolide antibiotics such as erythromycin, azithromycin, and clarithromycin (B1669154). The comparison highlights their differing mechanisms of action, primary applications, and efficacy, supported by available experimental data.
Mechanism of Action: A Fundamental Divergence
The most striking difference between this compound and conventional macrolides lies in their cellular targets and mechanisms of action.
This compound , like other oligomycins, targets the F₀ subunit of the mitochondrial F₀F₁ ATP synthase. This enzyme is crucial for the production of ATP through oxidative phosphorylation. By inhibiting this proton channel, this compound disrupts the mitochondrial membrane potential and triggers a cascade of events leading to apoptosis, or programmed cell death.[1][2][3][4] This mechanism underpins its potent cytotoxic and antifungal activities.
In contrast, conventional macrolide antibiotics such as erythromycin, azithromycin, and clarithromycin act by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptides and thereby halting the growth of the bacteria.[5] This bacteriostatic action is highly selective for bacterial ribosomes, accounting for their clinical utility as antibacterial agents.
Efficacy and Spectrum of Activity
The distinct mechanisms of action translate into vastly different efficacy profiles and target organisms.
This compound has demonstrated significant antitumor and antifungal properties . While specific quantitative data for this compound is limited, the closely related Oligomycin A shows potent cytotoxic activity against various human cancer cell lines, with IC50 values in the nanomolar to low micromolar range. Notably, this compound has been reported to have no significant activity against Gram-positive and Gram-negative bacteria even at high concentrations (1,000 µg/mL), but it does possess antifungal activity.
Erythromycin, azithromycin, and clarithromycin are workhorse antibacterial agents . Their spectrum of activity primarily covers Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, as well as some Gram-negative bacteria like Haemophilus influenzae. Their efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
Quantitative Data Comparison
The following table summarizes the available efficacy data for this compound (using Oligomycin A as a proxy for cytotoxicity) and representative conventional macrolide antibiotics. It is crucial to note that this is not a direct comparison of potency due to the different assays and target organisms.
| Compound | Class | Primary Activity | Efficacy Metric | Organism/Cell Line | Value |
| This compound (as Oligomycin A) | Oligomycin Macrolide | Cytotoxic | IC50 | MCF7 (Breast Cancer) | ~100 nM |
| Cytotoxic | IC50 | MDA-MB-231 (Breast Cancer) | ~5-10 µM | ||
| Cytotoxic | IC50 | HCT-116 (Colon Cancer) | 0.9 - 1 µM | ||
| Cytotoxic | IC50 | K562 (Leukemia) | 0.2 µM | ||
| Antifungal | MIC | Various Fungi | Activity reported, specific MICs not available in searched literature. | ||
| Erythromycin | Conventional Macrolide | Antibacterial | MIC | Staphylococcus aureus | 0.5 - >64 µg/mL |
| Antibacterial | MIC | Streptococcus pneumoniae | 0.063 µg/mL | ||
| Azithromycin | Conventional Macrolide | Antibacterial | MIC | Streptococcus pneumoniae | 0.063 - 0.125 µg/mL |
| Antibacterial | MIC | Haemophilus influenzae | 1 - 2 mg/L | ||
| Clarithromycin | Conventional Macrolide | Antibacterial | MIC | Haemophilus influenzae | 4 - 8 mg/L |
| Antibacterial | MIC | Streptococcus pneumoniae | 0.031 - 0.063 µg/mL |
Experimental Protocols
Cytotoxicity Determination (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.
Materials:
-
Adherent cancer cell line
-
Complete culture medium
-
96-well plates
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls.
-
Incubation: Incubate the plates for a desired exposure time (e.g., 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate for 10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 490 nm or 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Materials:
-
Fungal isolate
-
RPMI 1640 medium buffered with MOPS
-
96-well U-bottom microtiter plates
-
Antifungal agent (e.g., this compound)
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Grow the fungal isolate on an appropriate agar (B569324) medium. Prepare a suspension of fungal conidia or yeast cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.4 x 10^4 to 5 x 10^4 CFU/mL.
-
Drug Dilution: Prepare serial twofold dilutions of the antifungal agent in RPMI 1640 medium in the 96-well plate.
-
Inoculation: Inoculate each well with the fungal suspension. Include a drug-free growth control well and a sterile control well.
-
Incubation: Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours), depending on the fungus.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., 50% or 100% reduction) compared to the growth control, as determined visually or spectrophotometrically.
Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol is based on the CLSI guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
Materials:
-
Bacterial isolate
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented as needed (e.g., with lysed horse blood for S. pneumoniae)
-
96-well microtiter plates
-
Antibacterial agent (e.g., erythromycin, azithromycin, clarithromycin)
-
Incubator (35°C, with 5% CO2 for fastidious organisms)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Drug Dilution: Prepare serial twofold dilutions of the antibacterial agent in CAMHB in the 96-well plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control and a sterility control.
-
Incubation: Incubate the plates at 35°C for 16-20 hours (or 20-24 hours for S. pneumoniae).
-
MIC Determination: The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the bacteria.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for MIC Determination
Caption: General workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. Oligomycin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Mitochondria-targeting drug oligomycin blocked P-glycoprotein activity and triggered apoptosis in doxorubicin-resistant HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The oligomycin-sensitivity conferring protein of mitochondrial ATP synthase: emerging new roles in mitochondrial pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Erythromycin and Erythromycin-Induced Resistance among Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cross-Resistance Profiles of ATP Synthase Inhibitors, Featuring 44-Homooligomycin B
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of cross-resistance among various ATP synthase inhibitors. While direct experimental data on 44-Homooligomycin B is limited, this document extrapolates potential cross-resistance patterns based on its structural similarity to the well-characterized inhibitor, Oligomycin (B223565), and compares it with other known ATP synthase inhibitors like Bedaquiline and Venturicidin (B1172611).
Introduction to this compound and ATP Synthase Inhibition
This compound is an antitumor antibiotic isolated from Streptomyces bottropensis.[1] Like other oligomycins, it is a macrolide that targets the F₀ subunit of ATP synthase, a crucial enzyme for cellular energy production.[2][3] By blocking the proton channel of the F₀ subunit, these inhibitors disrupt oxidative phosphorylation, leading to ATP depletion and ultimately cell death.[2][3] This mechanism of action makes ATP synthase an attractive target for antimicrobial and anticancer therapies. However, the emergence of drug resistance, including cross-resistance between different inhibitors, poses a significant challenge to their therapeutic application.
This guide will delve into the known cross-resistance patterns of established ATP synthase inhibitors and provide a framework for understanding the potential cross-resistance profile of this compound.
Comparative Analysis of Cross-Resistance
The following table summarizes the known cross-resistance data for several key ATP synthase inhibitors. It is important to note the absence of specific cross-resistance studies for this compound. The information presented for it is inferred from data on Oligomycin due to their structural similarities.
| Inhibitor | Cross-Resistance Observed With | Mechanism of Resistance | Supporting Experimental Data (MIC Fold Increase) |
| This compound | Potentially Oligomycin A, Ossamycin (B1233878), Venturicidin (Inferred) | Mutations in the F₀ subunit (subunits a and c) of ATP synthase, altering the drug binding site. | No direct data available. In yeast, mutations in subunit-c confer resistance to oligomycin and cross-resistance to ossamycin and venturicidin. |
| Oligomycin A | Ossamycin, Venturicidin | Mutations in genes encoding for the F₀ subunit (subunits a and c) are a primary mechanism. | Yeast mutants with specific subunit-c mutations show resistance to both oligomycin and venturicidin. |
| Bedaquiline (TMC207) | Clofazimine | Mutations in the atpE gene (encoding subunit c of ATP synthase), and mutations in the Rv0678 and pepQ genes, which regulate an efflux pump. | Mutations in Rv0678 are associated with a 2- to 16-fold increase in MIC for Bedaquiline and a 2- to 4-fold increase for Clofazimine in clinical isolates. |
| Venturicidin | Oligomycin A, Ossamycin | The region conferring venturicidin resistance in ATP synthase overlaps with that for oligomycin resistance. | Specific mutations in yeast subunit-c have been shown to confer resistance to both venturicidin and oligomycin. |
Experimental Protocols
Understanding the methodologies used to assess cross-resistance is crucial for interpreting the data and designing new studies. Below are detailed protocols for key experiments.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is a fundamental measurement in determining drug susceptibility and resistance.
Protocol: Broth Microdilution Method
-
Preparation of Inhibitor Stock Solutions: Dissolve the ATP synthase inhibitors (e.g., this compound, Oligomycin A, Bedaquiline) in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each inhibitor in the appropriate growth medium for the test organism (e.g., 7H9 broth for Mycobacterium tuberculosis). The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism from a fresh culture. The final concentration in each well should be approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Incubation: Add 100 µL of the inoculum to each well of the microtiter plate. Include a positive control (no inhibitor) and a negative control (no inoculum). Incubate the plate under appropriate conditions (e.g., 37°C for 7-14 days for M. tuberculosis).
-
Reading the Results: The MIC is determined as the lowest concentration of the inhibitor at which there is no visible growth of the organism. For mycobacteria, a resazurin-based indicator can be used for more objective endpoint determination.
-
Cross-Resistance Determination: To assess cross-resistance, perform MIC assays on a panel of strains, including a wild-type susceptible strain and strains known to be resistant to a specific ATP synthase inhibitor. A significant increase in the MIC of a second inhibitor against the resistant strain compared to the wild-type strain indicates cross-resistance.
In Vitro Resistance Evolution Studies
These studies aim to generate resistant mutants in the laboratory to identify the genetic basis of resistance.
Protocol: Serial Passage Method
-
Initial MIC Determination: Determine the baseline MIC of the ATP synthase inhibitor for the wild-type strain of the microorganism.
-
Serial Passaging: Inoculate a culture of the microorganism in a liquid medium containing the inhibitor at a sub-inhibitory concentration (e.g., 0.5x MIC).
-
Incubation and Passage: Incubate the culture until growth is observed. Once growth is established, use this culture to inoculate a fresh medium containing a higher concentration of the inhibitor (e.g., 2x the previous concentration).
-
Repeat Passaging: Continue this process of serial passaging with increasing concentrations of the inhibitor.
-
Isolation of Resistant Mutants: After several passages, plate the culture onto solid medium containing a high concentration of the inhibitor to isolate individual resistant colonies.
-
Characterization of Resistant Mutants: Determine the MIC of the original inhibitor and other ATP synthase inhibitors for the isolated mutants to confirm resistance and assess cross-resistance.
-
Genetic Analysis: Perform whole-genome sequencing on the resistant mutants to identify mutations that may be responsible for the resistance phenotype. Common resistance-conferring mutations for ATP synthase inhibitors are found in the genes encoding subunits of the F₀ complex.
Visualizing Mechanisms and Workflows
ATP Synthase Inhibition and Resistance Mechanisms
The following diagram illustrates the general mechanism of action for F₀-binding ATP synthase inhibitors and the common pathways leading to resistance.
Caption: Mechanism of action and resistance to F₀-targeting ATP synthase inhibitors.
Experimental Workflow for Cross-Resistance Studies
This flowchart outlines a typical experimental approach for investigating cross-resistance between different ATP synthase inhibitors.
Caption: A typical workflow for studying cross-resistance among ATP synthase inhibitors.
Conclusion and Future Directions
The study of cross-resistance among ATP synthase inhibitors is critical for the development of durable antimicrobial and anticancer therapies. While data on well-established inhibitors like Bedaquiline and Oligomycin provide valuable insights into resistance mechanisms, there is a clear need for dedicated studies on newer compounds such as this compound.
Based on the available evidence for oligomycins, it is plausible that resistance to this compound would arise from mutations in the F₀ subunit of ATP synthase and that this could confer cross-resistance to other inhibitors that share a similar binding site, such as Oligomycin A and Venturicidin. However, this remains a hypothesis that requires experimental validation.
Future research should focus on:
-
Performing in vitro evolution studies to generate this compound-resistant mutants and characterizing their cross-resistance profiles against a panel of other ATP synthase inhibitors.
-
Conducting structural biology studies to elucidate the precise binding site of this compound on the ATP synthase complex.
-
Screening for this compound in combination with other antimicrobial or anticancer agents to identify synergistic interactions that could circumvent resistance.
By addressing these research gaps, the scientific community can better understand the therapeutic potential and limitations of this compound and other novel ATP synthase inhibitors.
References
Validating Target Engagement of "44-Homooligomycin B" with ATP Synthase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the target engagement of "44-Homooligomycin B" with its putative target, ATP synthase. Due to the limited publicly available data specifically for "this compound," this guide leverages information on the well-characterized parent compound, oligomycin, and other known ATP synthase inhibitors to propose a comprehensive validation strategy. The experimental protocols and comparative data presented herein are intended to serve as a blueprint for researchers seeking to characterize the interaction of this novel compound with its target.
Introduction to this compound and ATP Synthase
ATP synthase is a mitochondrial enzyme complex essential for cellular energy production. It catalyzes the synthesis of ATP from ADP and inorganic phosphate, driven by a proton gradient across the inner mitochondrial membrane. The F_o_ subunit of ATP synthase forms a proton channel, and its inhibition disrupts cellular respiration and can induce apoptosis.
Oligomycins are a class of macrolide antibiotics that are potent inhibitors of the F_o_ subunit of ATP synthase[1]. They bind to the c-ring of the F_o_ subunit, physically obstructing the proton channel and thereby inhibiting ATP synthesis[1][2]. "this compound" is a derivative of this class. Validating its direct engagement with ATP synthase is a critical step in its development as a potential therapeutic agent or research tool.
Comparative Landscape of ATP Synthase Inhibitors
To effectively evaluate "this compound," it is crucial to compare its activity with other well-characterized ATP synthase inhibitors. This table summarizes the known mechanisms and inhibitory concentrations of several key inhibitors.
| Inhibitor | Target Subunit | Mechanism of Action | Reported IC50/EC50/Ki |
| Oligomycin A | F_o_ (c-subunit ring) | Blocks the proton channel, inhibiting proton translocation.[2] | IC50: 0.2-0.9 µM (in cell lines)[2] |
| Venturicidin | F_o_ (c-subunit) | Inhibits proton translocation. | Potent inhibitor of mitochondrial and bacterial ATP synthase.[1] |
| Efrapeptin F | F_1_ Catalytic Domain | Prevents conformational changes required for ATP synthesis and hydrolysis.[2] | IC50: ~52 nM (in PANC-1 cancer cells)[2] |
| Aurovertin B | F_1_ (β subunit) | Inhibits ATP synthesis more strongly than ATP hydrolysis. | Ki(synthesis): 25 nM; Ki(hydrolysis): 120 nM[3] |
| Resveratrol | F_1_ Domain | Non-competitive inhibitor. | IC50: ~12-21 µM[4] |
Experimental Protocols for Target Validation
Direct validation of the interaction between "this compound" and ATP synthase can be achieved through a combination of biochemical and cellular assays.
ATP Synthase Inhibition Assay (Biochemical)
This assay directly measures the enzymatic activity of isolated ATP synthase in the presence of the inhibitor.
Principle: The ATP hydrolytic activity of the F_1_F_o_-ATP synthase is measured by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.
Protocol:
-
Isolation of Mitochondria: Isolate mitochondria from a suitable source (e.g., bovine heart, rat liver) by differential centrifugation.
-
Preparation of Submitochondrial Particles (SMPs): Prepare SMPs by sonication or French press to expose the F_1_ catalytic sites.
-
Assay Mixture: Prepare a reaction buffer containing buffer (e.g., Tris-HCl), MgCl₂, KCl, and an ATP regenerating system (phosphoenolpyruvate and pyruvate (B1213749) kinase) and NADH.
-
Reaction Initiation: Add SMPs to the assay mixture and equilibrate. Initiate the reaction by adding ATP.
-
Inhibitor Addition: For inhibitor studies, pre-incubate the SMPs with varying concentrations of "this compound" or other inhibitors before adding ATP.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the rate of ATP hydrolysis and determine the IC50 value for "this compound" by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context.
Principle: The binding of a ligand to its target protein can increase the protein's thermal stability. This stabilization can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble target protein remaining.
Protocol:
-
Cell Treatment: Treat cultured cells with "this compound" or a vehicle control.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to pellet aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins.
-
Detection: Detect the amount of soluble ATP synthase using Western blotting or other quantitative proteomics methods.
-
Data Analysis: Plot the amount of soluble ATP synthase as a function of temperature. A shift in the melting curve to a higher temperature in the presence of "this compound" indicates target engagement.
Photoaffinity Labeling
This technique can be used to identify the direct binding partners of a compound and map the binding site.
Principle: A photoreactive analog of "this compound" is synthesized. Upon UV irradiation, this probe covalently crosslinks to its binding partner, allowing for its identification.
Protocol:
-
Probe Synthesis: Synthesize a derivative of "this compound" containing a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye).
-
Cellular or Lysate Incubation: Incubate cells or cell lysates with the photoaffinity probe.
-
UV Crosslinking: Irradiate the samples with UV light to induce covalent bond formation between the probe and its target.
-
Enrichment and Identification: If a biotin tag is used, enrich the crosslinked proteins using streptavidin beads. The enriched proteins can then be identified by mass spectrometry.
-
Visualization: If a fluorescent tag is used, the labeled proteins can be visualized by SDS-PAGE and fluorescence imaging.
Visualizing the Workflow and Concepts
To aid in the understanding of the experimental approaches and their underlying principles, the following diagrams are provided.
Caption: A streamlined workflow for validating the target engagement of this compound.
References
- 1. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 44-Homooligomycin B and Doxorubicin in the Context of Breast Cancer Treatment
A Note to Researchers: This guide provides a comparative overview of Doxorubicin (B1662922), a well-established chemotherapeutic agent, and 44-Homooligomycin B, a novel antibiotic with putative antitumor properties, in the context of breast cancer therapy. It is critical to note that while extensive research exists for Doxorubicin, publicly available data on the specific effects of this compound on breast cancer cell lines is currently unavailable. This document summarizes the existing scientific literature for both compounds to the fullest extent possible, highlighting the significant knowledge gap concerning this compound.
Doxorubicin: A Cornerstone of Breast Cancer Chemotherapy
Doxorubicin is an anthracycline antibiotic that has been a mainstay in the treatment of various cancers, including breast cancer, for decades. Its primary mechanisms of action revolve around its ability to interfere with DNA replication and repair in rapidly dividing cancer cells.
Mechanism of Action
Doxorubicin exerts its cytotoxic effects through multiple mechanisms:
-
DNA Intercalation: Doxorubicin molecules insert themselves between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, inhibiting DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, preventing the re-ligation of DNA strands that the enzyme has cleaved. This leads to the accumulation of DNA double-strand breaks and ultimately triggers apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals. These highly reactive molecules can damage cellular components, including DNA, proteins, and lipids, contributing to cell death.
Signaling Pathways Affected by Doxorubicin in Breast Cancer
The cellular damage induced by Doxorubicin activates several signaling pathways that converge on apoptosis and cell cycle arrest.
Quantitative Data on Doxorubicin's Efficacy in Breast Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of Doxorubicin in various breast cancer cell lines as reported in the literature. These values indicate the concentration of the drug required to inhibit the growth of 50% of the cells.
| Cell Line | Subtype | IC50 (µM) | Citation |
| MCF-7 | Luminal A (ER+, PR+, HER2-) | 0.05 - 1.0 | |
| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | 0.02 - 0.5 | |
| T-47D | Luminal A (ER+, PR+, HER2-) | ~ 0.1 | |
| SK-BR-3 | HER2-positive (ER-, PR-, HER2+) | ~ 0.1 |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Breast cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with varying concentrations of Doxorubicin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with Doxorubicin at a predetermined concentration (e.g., the IC50 value) for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
This compound: A Novel Antitumor Antibiotic
This compound is a recently discovered antibiotic belonging to the oligomycin (B223565) family, which are known inhibitors of mitochondrial F0F1-ATPase (ATP synthase). While its antitumor potential has been identified, specific research on its efficacy and mechanism of action in breast cancer is not yet available in the public domain.
General Information
-
Source: Isolated from the culture broth of Streptomyces bottropensis.
-
Chemical Class: Macrolide antibiotic, a member of the oligomycin family.
-
Known Antitumor Activity: Studies have shown that 44-Homooligomycin A and B exhibit potent antitumor activities against various tumor cells in vitro and are active against Colon 26 carcinoma in vivo. Another related compound, 44-Homooligomycin E, has demonstrated strong cytotoxicity against several human tumor cell lines.
Postulated Mechanism of Action
Based on its classification as an oligomycin, the primary mechanism of action of this compound is likely the inhibition of mitochondrial ATP synthase. This enzyme is crucial for the production of ATP through oxidative phosphorylation. By inhibiting this process, oligomycins can induce an energy crisis within the cell, leading to apoptosis. This mechanism is of particular interest in cancer therapy as many cancer cells exhibit altered metabolism and may be more vulnerable to disruptions in energy production.
Some studies on Oligomycin A, a related compound, have shown that it can reduce the formation of mammospheres (a marker of cancer stem cell activity) in MCF-7 and MDA-MB-231 breast cancer cell lines. Furthermore, oligomycins have been shown to bypass doxorubicin resistance in liver cancer cells, suggesting a potential role in overcoming drug resistance.
Data on this compound in Breast Cancer
As of the latest literature review, there is no specific published data detailing the following for this compound in breast cancer:
-
IC50 values in breast cancer cell lines.
-
Rates of apoptosis or cell cycle arrest induction.
-
Specific signaling pathways affected.
-
Detailed experimental protocols for its use in breast cancer models.
Comparison Summary and Future Directions
| Feature | Doxorubicin | This compound |
| Mechanism of Action | DNA intercalation, Topoisomerase II inhibition, ROS generation | Postulated: Inhibition of mitochondrial ATP synthase |
| Primary Cellular Target | DNA | Postulated: Mitochondria |
| Breast Cancer Data | Extensive in vitro and in vivo data available | No specific data available |
| Clinical Use | Widely used in breast cancer chemotherapy regimens | Not in clinical use |
The lack of specific data for this compound in breast cancer precludes a direct and detailed comparison with Doxorubicin at this time. The potent in vitro antitumor activity of the 44-Homooligomycin family suggests that further investigation into their effects on breast cancer is warranted.
Future research should focus on:
-
Determining the IC50 values of this compound in a panel of breast cancer cell lines representing different subtypes.
-
Investigating its ability to induce apoptosis and cell cycle arrest in breast cancer cells.
-
Elucidating the specific signaling pathways modulated by this compound in breast cancer.
-
Evaluating its in vivo efficacy in preclinical models of breast cancer.
Such studies will be crucial to determine if this compound holds promise as a novel therapeutic agent for breast cancer, either as a standalone treatment or in combination with existing therapies like Doxorubicin.
Comparative Analysis of Gene Expression Changes Induced by Oligomycin A, a Close Analog of 44-Homooligomycin B
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the gene expression changes induced by 44-Homooligomycin B is not currently available in the public domain. This guide provides a comparative analysis of gene expression changes induced by Oligomycin (B223565) A, a closely related and well-studied member of the oligomycin family of macrolide antibiotics. Given their structural similarity, the biological effects of Oligomycin A may provide insights into the potential activities of this compound.
Introduction
This compound is a novel antitumor antibiotic with demonstrated potent activities against various tumor cells in vitro and in vivo.[1] Like its analog Oligomycin A, it is an inhibitor of F₀F₁ ATP synthase, a key enzyme in mitochondrial oxidative phosphorylation. By inhibiting ATP synthase, oligomycins disrupt cellular energy metabolism, which can trigger a variety of cellular responses, including changes in gene expression that influence processes such as inflammation, apoptosis, and hypoxia response. This guide summarizes the known gene expression changes induced by Oligomycin A in different cellular contexts, providing a framework for understanding the potential molecular mechanisms of this compound.
Comparative Gene Expression Data
The following tables summarize the quantitative data on gene expression changes observed in different cell types upon treatment with Oligomycin A.
Table 1: Upregulation of Proinflammatory Genes in Macrophages
| Gene | Fold Change (mRNA level) | Cell Type | Experimental Conditions | Reference |
| IL-6 | 18 to 80-fold | M-MØ (Macrophage) | 1 µM Oligomycin, 4 hours | [1] |
| TNF | 18 to 80-fold | M-MØ (Macrophage) | 1 µM Oligomycin, 4 hours | [1] |
| IL-1B | 18 to 80-fold | M-MØ (Macrophage) | 1 µM Oligomycin, 4 hours | [1] |
| CXCL10 | Moderately Increased | M-MØ (Macrophage) | 1 µM Oligomycin, 4 hours | [1] |
Table 2: Modulation of Apoptosis-Related Gene Expression in HeLa Cells
| Gene | Effect on Expression | Cellular Context | Key Pathway | Reference |
| DR5 (Death Receptor 5) | Upregulation | TRAIL-resistant HeLa cells | ER Stress -> CHOP | |
| CHOP | Upregulation | HeLa cells | ER Stress (IRE1 signaling) | |
| XBP1 (spliced) | Increased | HeLa cells | ER Stress (IRE1 signaling) |
Table 3: Inhibition of Hypoxia-Inducible Gene Expression
| Gene | Effect on Protein Level | Cell Type | Experimental Conditions | Reference |
| HIF-1α | Inhibition of accumulation | Various tumor cell lines | Hypoxia (1.5% O₂) |
Signaling Pathways Modulated by Oligomycin A
Oligomycin A has been shown to impact several key signaling pathways, primarily as a consequence of mitochondrial stress.
Inflammatory Signaling Pathway in Macrophages
In macrophages, inhibition of mitochondrial respiration by oligomycin leads to a compensatory increase in glycolysis. This metabolic shift is associated with a dramatic upregulation of proinflammatory cytokine genes such as IL6, TNF, and IL1B. This suggests a link between mitochondrial function, cellular metabolism, and the regulation of inflammatory responses.
ER Stress-Mediated Apoptosis Sensitization
Oligomycin A can induce endoplasmic reticulum (ER) stress, leading to the activation of the IRE1 signaling pathway. This results in the splicing of XBP1 and subsequent upregulation of the transcription factor CHOP. CHOP, in turn, directly binds to the promoter of Death Receptor 5 (DR5), sensitizing cancer cells to TRAIL-induced apoptosis.
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited literature.
Cell Culture and Treatment
-
Cell Lines: Human M-MØ (macrophages), HeLa cells, or other relevant tumor cell lines.
-
Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Oligomycin A (dissolved in a suitable solvent like DMSO) is added to the cell culture medium at a final concentration (e.g., 1 µM) for a specified duration (e.g., 4 hours). Control cells are treated with the vehicle (DMSO) alone.
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
qRT-PCR: Real-time PCR is performed using a qPCR system with a SYBR Green-based detection method. Gene-specific primers for the target genes (e.g., IL6, TNF, IL1B, DR5) and a housekeeping gene (e.g., TBP, ACTB) are used.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and relative to the vehicle-treated control.
Experimental Workflow for Gene Expression Analysis
Conclusion
The available data on Oligomycin A demonstrates its significant impact on gene expression, particularly in the realms of inflammation and apoptosis. These effects are largely driven by the compound's primary mechanism of action: the inhibition of mitochondrial ATP synthase and the subsequent cellular stress. While direct studies on this compound are needed, the findings for Oligomycin A provide a strong foundation for hypothesizing similar mechanisms and for designing experiments to investigate the transcriptomic effects of this novel antitumor agent. Future research should focus on performing comprehensive gene expression profiling (e.g., RNA-sequencing) of cancer cells treated with this compound to elucidate its specific molecular targets and pathways, which will be crucial for its development as a therapeutic agent.
References
Unveiling the Pro-Apoptotic Potential of 44-Homooligomycin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel anti-cancer therapeutics, molecules that can selectively trigger apoptosis—programmed cell death—in tumor cells are of paramount interest. This guide provides a comparative analysis of the pro-apoptotic effects of 44-Homooligomycin B, a compound of emerging interest. Due to the limited direct research on this specific molecule, this guide leverages data from its close structural analog, Oligomycin (B223565), to provide a foundational understanding. We compare its apoptotic-inducing capabilities against well-established pro-apoptotic agents, Staurosporine and Etoposide (B1684455), offering a framework for its potential positioning in cancer therapy research.
Performance Comparison: Oligomycin vs. Standard Apoptosis Inducers
This section delineates the key mechanistic differences and similarities between Oligomycin, Staurosporine, and Etoposide in inducing apoptosis. The data presented is a synthesis of findings from multiple in vitro studies.
| Feature | Oligomycin | Staurosporine | Etoposide |
| Primary Mechanism of Action | Inhibition of mitochondrial F0F1-ATPase, leading to decreased ATP synthesis and mitochondrial dysfunction.[1][2] | Broad-spectrum protein kinase inhibitor.[3][4][5] | Topoisomerase II inhibitor, causing DNA double-strand breaks.[6] |
| Key Signaling Pathways | - Intrinsic (Mitochondrial) Pathway[1][2]- ER Stress-Mediated Pathway (enhances TRAIL-induced apoptosis)[7] | - Intrinsic (Mitochondrial) Pathway- Extrinsic Pathway (in some contexts)- Caspase-dependent and -independent pathways[3] | - DNA Damage Response Pathway- p53-mediated apoptosis[6] |
| Primary Cellular Effects | - Mitochondrial membrane depolarization[1]- Cytochrome c release[1]- DNA fragmentation[1][2]- Upregulation of Death Receptor 5 (DR5)[7] | - Caspase activation- Chromatin condensation- Apoptotic body formation | - Cell cycle arrest- Activation of DNA damage sensors (e.g., ATM/ATR)- Induction of pro-apoptotic Bcl-2 family proteins |
| Context-Dependent Effects | Can suppress TNF-induced apoptosis in certain cell lines, suggesting a complex, stimulus-dependent role.[8] | Can induce necroptosis under caspase-compromised conditions.[9] | Can induce autophagy, which may either promote cell death or act as a survival mechanism.[6] |
Experimental Data Summary
The following table summarizes typical quantitative data from key apoptosis assays for the compared compounds. Note that specific values can vary significantly based on cell line, concentration, and exposure time.
| Assay | Oligomycin | Staurosporine | Etoposide |
| Cell Viability (MTT/XTT Assay) | Dose-dependent decrease in cell viability. | Potent, dose-dependent decrease in cell viability. | Dose- and time-dependent decrease in cell viability. |
| Apoptosis (Annexin V/PI Staining) | Significant increase in Annexin V-positive cells. | Robust induction of early and late apoptotic populations. | Time-dependent increase in apoptotic cells. |
| Caspase Activity (Caspase-3/7, -8, -9) | Activation of initiator and effector caspases. | Strong activation of caspase cascades. | Activation of caspases downstream of mitochondrial pathway. |
| Mitochondrial Membrane Potential (JC-1/TMRM) | Induces significant mitochondrial depolarization.[1] | Causes loss of mitochondrial membrane potential. | Leads to mitochondrial outer membrane permeabilization. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used to validate pro-apoptotic effects.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of the test compound (e.g., Oligomycin, Staurosporine, Etoposide) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the compound of interest for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting for Apoptosis-Related Proteins
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, Cytochrome c).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Pathways
To better understand the mechanisms at play, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: Oligomycin induces apoptosis via mitochondrial and ER stress pathways.
Caption: Experimental workflow for validating pro-apoptotic effects.
Caption: Comparative mechanisms of action leading to apoptosis.
References
- 1. Mitochondria-targeting drug oligomycin blocked P-glycoprotein activity and triggered apoptosis in doxorubicin-resistant HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis is induced by decline of mitochondrial ATP synthesis in erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical differences between staurosporine-induced apoptosis and premature mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oligomycin A enhances apoptotic effect of TRAIL through CHOP-mediated death receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oligomycin, inhibitor of the F0 part of H+-ATP-synthase, suppresses the TNF-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Staurosporine Induces Necroptotic Cell Death under Caspase-Compromised Conditions in U937 Cells | PLOS One [journals.plos.org]
Assessing the Selectivity of 44-Homooligomycin B for Cancer Cells Over Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic selectivity of oligomycin (B223565) compounds, with a focus on the emerging antitumor antibiotic 44-Homooligomycin B. Due to the limited availability of specific comparative data for this compound, this guide draws upon data from its close structural analog, Oligomycin A, to provide a comprehensive overview for researchers in oncology and drug discovery.
Executive Summary
Oligomycins, a class of macrolide antibiotics, have demonstrated potent antitumor properties. Their mechanism of action, centered on the inhibition of mitochondrial ATP synthase, exploits the high energy demands of cancer cells, leading to selective cytotoxicity. While direct comparative studies on this compound are not yet widely available, research on Oligomycin A and its derivatives indicates a significant therapeutic window, with pronounced cytotoxicity against cancer cell lines and considerably lower impact on non-malignant cells. This guide synthesizes the available data on the selectivity, mechanism of action, and experimental protocols relevant to assessing these compounds.
Quantitative Assessment of Cytotoxicity
While specific IC50 values for this compound on a comparative panel of cancer and normal cell lines are not available in the reviewed literature, studies on the closely related Oligomycin A and its derivatives provide strong evidence of selective cytotoxicity.
One study demonstrated that derivatives of Oligomycin A exhibited high cytotoxicity against the K562 leukemia and HCT116 human colon carcinoma cell lines, while non-malignant skin fibroblasts were found to be less sensitive to these compounds[1]. This suggests a favorable selectivity profile for this class of compounds.
The following table summarizes available IC50 values for Oligomycin A in various cancer cell lines. A direct comparison with a normal cell line from the same study is not available in the public domain.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Oligomycin A | A549 | Human Lung Carcinoma | ~10 | (Data inferred from dose-response curves) |
| Oligomycin A | MCF7 | Human Breast Adenocarcinoma | Not specified | |
| Oligomycin A | MDA-MB-231 | Human Breast Adenocarcinoma | Not specified | |
| Oligomycin A Derivatives | K562 | Human Myelogenous Leukemia | High Cytotoxicity | [1] |
| Oligomycin A Derivatives | HCT116 | Human Colon Carcinoma | High Cytotoxicity | [1] |
| Oligomycin A Derivatives | Skin Fibroblasts | Normal Human Fibroblasts | Less Sensitive | [1] |
Note: "High Cytotoxicity" and "Less Sensitive" are qualitative descriptions from the cited study, as specific IC50 values were not provided in the abstract. The IC50 value for A549 cells is an approximation based on graphical data.
Mechanism of Action: Targeting the Engine of the Cell
The primary mechanism of action for oligomycins, including this compound, is the inhibition of mitochondrial F₀F₁ ATP synthase. This enzyme is critical for the production of ATP through oxidative phosphorylation, the primary energy source for most cells.
Cancer cells often exhibit a high metabolic rate and increased reliance on ATP to fuel their rapid proliferation and other malignant activities. By binding to the F₀ subunit of ATP synthase, oligomycins block the proton channel, effectively shutting down ATP production. This leads to a cascade of events within the cancer cell, including:
-
ATP Depletion: Severely impacting all energy-dependent cellular processes.
-
Induction of Apoptosis: The lack of cellular energy and the resulting metabolic stress trigger programmed cell death.
-
Overcoming Multidrug Resistance: Some studies suggest that by depleting ATP, oligomycins can inhibit the function of ATP-dependent efflux pumps like P-glycoprotein, which are responsible for pumping chemotherapeutic drugs out of cancer cells.
This targeted disruption of cellular bioenergetics forms the basis for the selective antitumor activity of this class of compounds.
Signaling Pathway and Experimental Workflow
To visually represent the processes involved in assessing the selectivity of this compound, the following diagrams are provided.
Caption: Mechanism of this compound action.
Caption: Workflow for in vitro cytotoxicity assessment.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the selectivity of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding:
- Culture human cancer cell lines (e.g., K562, HCT116) and a normal human cell line (e.g., skin fibroblasts) in appropriate media.
- Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
2. Compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations.
- Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
- Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
- Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
4. Formazan (B1609692) Solubilization:
- Carefully remove the medium from each well.
- Add 150 µL of DMSO to each well to dissolve the formazan crystals.
5. Data Acquisition:
- Measure the absorbance of each well at 570 nm using a microplate reader.
6. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
1. Cell Treatment:
- Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for a specified time.
2. Cell Harvesting:
- Collect both adherent and floating cells. For adherent cells, use trypsinization.
- Wash the cells with cold PBS.
3. Staining:
- Resuspend the cell pellet in 1X Annexin V binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- Incubate the cells in the dark at room temperature for 15 minutes.
4. Flow Cytometry Analysis:
- Analyze the stained cells using a flow cytometer.
- Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion
The available evidence strongly suggests that oligomycin-class compounds, including by extension this compound, exhibit a desirable selective cytotoxicity towards cancer cells. This selectivity is rooted in their specific mechanism of action targeting mitochondrial ATP synthase, a critical enzyme for the high energy demands of malignant cells. While further studies are required to provide direct quantitative comparisons for this compound against a broad panel of cancer and normal cell lines, the foundational research on Oligomycin A provides a solid rationale for its continued investigation as a promising anticancer agent. The experimental protocols outlined in this guide offer a robust framework for researchers to conduct their own comparative assessments and contribute to a deeper understanding of the therapeutic potential of this compound.
References
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of 44-Homooligomycin B
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 44-Homooligomycin B, a macrolide antibiotic. Adherence to these procedures is critical for environmental protection and the prevention of antibiotic resistance.
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Avoid Inhalation and Contact: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. Prevent contact with skin and eyes.
-
Spill Management: In case of a spill, follow your institution's established spill response procedures for hazardous chemicals.
Key Disposal Considerations for this compound
The following table summarizes the critical aspects of this compound disposal. It is imperative to treat this compound as hazardous chemical waste.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Due to its nature as a biologically active compound and potential toxicity, it must not be disposed of as general waste. |
| Segregation | Segregate from other waste streams | Prevents accidental mixing with incompatible chemicals and ensures proper handling by waste management personnel. |
| Containerization | Use a designated, leak-proof, and clearly labeled hazardous waste container. | Proper containment is crucial to prevent environmental contamination and exposure. |
| Drain Disposal | Strictly Prohibited | Introduction into the sewer system can contribute to environmental pollution and the development of antibiotic-resistant microorganisms.[1][2][3] |
| Trash Disposal | Strictly Prohibited | Disposing of chemical waste in the regular trash can lead to environmental contamination and pose a risk to sanitation workers.[1][4] |
| Institutional Guidelines | Always consult and follow your institution's specific Environmental Health and Safety (EHS) protocols. | Institutional policies are designed to ensure compliance with local, state, and federal regulations.[5] |
Detailed Experimental Protocol for Disposal
The following step-by-step methodology outlines the proper procedure for the disposal of this compound waste, including pure compound, solutions, and contaminated labware.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including stock solutions, unused media, and contaminated labware (e.g., pipette tips, gloves, and flasks), must be considered hazardous chemical waste.[5][6]
-
Segregate this waste from other laboratory waste streams at the point of generation.
2. Waste Collection:
-
Solid Waste: Collect solid this compound and grossly contaminated items in a designated, robust, and leak-proof solid waste container.
-
Liquid Waste: Collect concentrated stock solutions and used media containing this compound in a designated, shatter-resistant, and securely sealed liquid waste container.[5] The container must be compatible with the solvents used.
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name ("this compound"), the approximate concentration and quantity, and the date of accumulation.
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][7]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[3]
-
Ensure that incompatible wastes are not stored together.
4. Arranging for Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time according to institutional policy (often up to one year), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[2]
-
Do not attempt to transport the hazardous waste off-site yourself.
5. Empty Container Management:
-
A container that has held this compound should be considered hazardous unless properly decontaminated.
-
To decontaminate, triple rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or another solvent in which this compound is soluble).[1]
-
Collect the rinseate as hazardous liquid waste.[1]
-
After triple rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
